Product packaging for Domoic Acid-d3(Cat. No.:)

Domoic Acid-d3

Cat. No.: B1164302
M. Wt: 314.35
Attention: For research use only. Not for human or veterinary use.
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Description

Domoic Acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₈D₃NO₆ and its molecular weight is 314.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₅H₁₈D₃NO₆

Molecular Weight

314.35

Synonyms

(2S,3S,4S)-2-Carboxy-4-[(1Z,3E,5R)-5-carboxy-1-methyl-1,3-hexadien-1-yl]-3-pyrrolidineacetic Acid-d3;  (-)-Domoic Acid-d3;  L-Domoic Acid;  NSC 288031; 

Origin of Product

United States

Foundational & Exploratory

The Role of Domoic Acid-d3 in Advanced Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Domoic Acid-d3, a deuterated stable isotope of domoic acid, in modern analytical research. Its primary application lies in serving as a robust internal standard for the precise quantification of domoic acid, a potent neurotoxin, in various complex matrices. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and the underlying principles of the analytical methodologies.

Core Concepts: The Need for an Internal Standard

Domoic acid, the causative agent of Amnesic Shellfish Poisoning (ASP), requires sensitive and accurate detection methods for public health and environmental monitoring. Analytical techniques, particularly those based on mass spectrometry, can be susceptible to variations in sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for mitigating these variables and ensuring the reliability of quantitative results.

This compound is chemically identical to domoic acid, with the exception of three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its identical chemical behavior ensures it experiences the same losses during sample processing and variations in ionization efficiency as the native analyte.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Domoic Acid and its deuterated internal standard, this compound, as well as typical mass spectrometry parameters for their detection.

Compound Molecular Formula Molecular Weight ( g/mol ) Exact Mass (Da)
Domoic AcidC₁₅H₂₁NO₆311.34311.13688739[1]
This compoundC₁₅H₁₈D₃NO₆314.35[2]314.156[3]
Analyte Precursor Ion (m/z) Product Ions (m/z) Ionization Mode
Domoic Acid312.1266.1, 248.0, 220.0, 161.1[4][5][6]ESI+
This compound (Typical)315.1269.1, 251.0, 223.0ESI+

Experimental Protocols: Quantification of Domoic Acid in Shellfish Tissue using LC-MS/MS

This section outlines a typical experimental protocol for the analysis of domoic acid in shellfish tissue utilizing this compound as an internal standard.

Sample Preparation and Extraction
  • Homogenization: Homogenize a known weight of shellfish tissue (e.g., 1-5 grams) to a uniform consistency.

  • Spiking: Fortify the homogenized tissue with a known concentration of this compound solution to serve as the internal standard.

  • Extraction: Add an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), to the spiked homogenate. Vortex or sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure efficient extraction of the analyte and internal standard.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid tissue material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted domoic acid and this compound.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a strong anion exchange (SAX) or hydrophilic-lipophilic balanced (HLB) SPE cartridge with an appropriate sequence of solvents (e.g., methanol followed by water).

  • Loading: Load the extracted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analyte and internal standard.

  • Elution: Elute the domoic acid and this compound from the cartridge using an appropriate elution solvent (e.g., a solution containing a small percentage of a weak acid like formic acid).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Spray Voltage: ~5500 V.

    • Temperature: ~400-500 °C.

    • Collision Gas: Argon or Nitrogen.

    • MRM Transitions: Monitor the transitions listed in the table above for domoic acid and this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound research.

cluster_0 Sample Preparation cluster_1 Cleanup cluster_2 Analysis Shellfish Tissue Shellfish Tissue Homogenization Homogenization Shellfish Tissue->Homogenization Spiking with this compound Spiking with this compound Homogenization->Spiking with this compound Extraction Extraction Spiking with this compound->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE SPE Supernatant->SPE LC-MS/MS LC-MS/MS SPE->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for domoic acid analysis.

cluster_0 Principle of Isotope Dilution Analyte (Domoic Acid) Analyte (Domoic Acid) Sample Matrix Sample Matrix Analyte (Domoic Acid)->Sample Matrix Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Sample Matrix Extraction & Cleanup Extraction & Cleanup Sample Matrix->Extraction & Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Extraction & Cleanup->LC-MS/MS Analysis Ratio Calculation Ratio Calculation LC-MS/MS Analysis->Ratio Calculation Peak Area Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Ratio Calculation->Accurate Quantification

Caption: Isotope dilution mass spectrometry principle.

Domoic Acid Domoic Acid Glutamate Receptors (e.g., AMPA, Kainate) Glutamate Receptors (e.g., AMPA, Kainate) Domoic Acid->Glutamate Receptors (e.g., AMPA, Kainate) Binds to Neuronal Membrane Neuronal Membrane Glutamate Receptors (e.g., AMPA, Kainate)->Neuronal Membrane Located on Ca2+ Influx Ca2+ Influx Glutamate Receptors (e.g., AMPA, Kainate)->Ca2+ Influx Activates Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Amnesic Shellfish Poisoning Amnesic Shellfish Poisoning Neuronal Damage->Amnesic Shellfish Poisoning

Caption: Simplified signaling pathway of domoic acid neurotoxicity.

References

Decoding the Deuterium Label: A Technical Guide to the Certificate of Analysis for Domoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of analytical standards are paramount. This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CofA) for Domoic Acid-d3, a deuterated internal standard crucial for the accurate quantification of the neurotoxin domoic acid. By understanding the data and methodologies presented, users can ensure the quality and reliability of their experimental results.

Summary of Analytical Data

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound. This information provides a snapshot of the material's quality and suitability for use as an internal standard in analytical methods.

ParameterSpecificationResultMethod
Identity Conforms to StructureConforms¹H NMR, ¹³C NMR, MS
Chemical Purity (by HPLC) ≥98%99.2%High-Performance Liquid Chromatography
Isotopic Purity (d₃) ≥99%99.5%Mass Spectrometry
Isotopic Distribution d₀: <0.5%, d₁: <0.5%, d₂: <1%d₀: 0.1%, d₁: 0.2%, d₂: 0.2%Mass Spectrometry
Concentration 100 µg/mL in Acetonitrile:Water (1:1)100.5 µg/mLGravimetric Preparation / LC-MS/MS
Residual Solvents Conforms to ICH Q3C<0.1% Methanol, <0.1% AcetonitrileHeadspace Gas Chromatography (HS-GC)
Appearance Clear, colorless solutionConformsVisual Inspection
Storage Condition -20°C--
Retest Date 24 Months from date of certification--

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical data presented. The following sections outline the protocols for the key experiments cited in the Certificate of Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the identity and placement of the deuterium labels.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: A small, accurately weighed amount of the this compound standard is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful labeling.[1][2][3] The remaining signals should be consistent with the structure of domoic acid.

  • Interpretation: The chemical shifts, coupling constants, and integration of the observed peaks are compared to reference spectra of unlabeled domoic acid to verify the structural integrity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the primary method for determining the chemical purity of the this compound standard, separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is utilized.[4]

  • Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like domoic acid.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Detection: The UV detector is set to a wavelength where domoic acid has maximum absorbance, typically around 242 nm.

  • Quantification: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Purity and Distribution

Mass spectrometry is essential for determining the isotopic purity and the distribution of the deuterium labels in the this compound molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to accurately measure the mass-to-charge ratio (m/z) of the ions.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for analyzing domoic acid.[5]

  • Analysis: The mass spectrum will show a primary peak corresponding to the [M+H]⁺ ion of this compound. The isotopic purity is determined by comparing the intensity of the d₃ peak to any residual d₀, d₁, or d₂ peaks. The relative intensities of these peaks provide the isotopic distribution.

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the quality control and certification of a this compound analytical standard, from raw material to the final product.

QC_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Certification RawMaterial Raw this compound InitialQC Initial QC: Appearance, Solubility RawMaterial->InitialQC NMR_Test Identity Confirmation (¹H & ¹³C NMR) InitialQC->NMR_Test HPLC_Test Chemical Purity (HPLC-UV) InitialQC->HPLC_Test MS_Test Isotopic Purity & Distribution (HRMS) InitialQC->MS_Test Solvent_Test Residual Solvents (HS-GC) InitialQC->Solvent_Test DataReview Data Review and Specification Check NMR_Test->DataReview HPLC_Test->DataReview MS_Test->DataReview Solvent_Test->DataReview DataReview->RawMaterial Fail CofA_Generation Certificate of Analysis Generation DataReview->CofA_Generation Pass FinalProduct Certified this compound Reference Standard CofA_Generation->FinalProduct

Figure 1: Quality control workflow for this compound certification.

Stability and Storage

The stability of this compound is a critical factor for ensuring the accuracy of analytical measurements over time.

  • Storage: The standard should be stored at the recommended temperature of -20°C to minimize degradation.

  • Stability Studies: Studies have shown that domoic acid is relatively stable.[6] However, long-term stability in various solvents and storage conditions is typically evaluated by the manufacturer. For instance, one study found that domoic acid concentrations in 50% methanol extracts decreased to about 70% of the initial concentration after two weeks at 1°C.[7][8][9] In contrast, concentrations were stable or even increased in frozen raw fecal matter over an 8-week period.[7][8][9]

By thoroughly understanding the components of a Certificate of Analysis for this compound, researchers can confidently utilize this critical reagent in their analytical workflows, leading to more accurate and reliable scientific outcomes.

References

The Role of Domoic Acid-d3 in Amnesic Shellfish Poisoning Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amnesic Shellfish Poisoning (ASP) is a neurotoxic illness caused by the consumption of shellfish contaminated with domoic acid, a potent neurotoxin produced by certain species of marine diatoms.[1] Accurate and reliable quantification of domoic acid in various matrices, such as shellfish tissue, seawater, and biological fluids, is crucial for public health monitoring, food safety regulation, and toxicological research. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of domoic acid due to its high sensitivity, selectivity, and accuracy.[2][3] This technical guide focuses on the pivotal role of Domoic Acid-d3, a stable isotope-labeled internal standard, in these advanced analytical methodologies.

This compound serves as an ideal internal standard because it is chemically identical to domoic acid, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[4] However, its increased mass due to the incorporation of three deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and differential detection enable precise correction for matrix effects and variations in instrument response, leading to highly accurate quantification.[4] This guide provides an in-depth overview of the application of this compound in ASP studies, including detailed experimental protocols, quantitative data, and workflow visualizations.

Data Presentation

The use of this compound as an internal standard in LC-MS/MS methods allows for the reliable quantification of domoic acid across a range of concentrations and sample types. The following tables summarize key quantitative data from various studies.

Table 1: Mass Spectrometric Parameters for Domoic Acid and this compound

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Domoic Acid312.1266.1, 248.1, 220.1, 192.1Variable
This compound315.1269.1, 251.1, 223.1, 195.1Variable

Note: The product ions for this compound are inferred based on the fragmentation pattern of domoic acid and the +3 Da mass shift.

Table 2: Performance Characteristics of LC-MS/MS Methods for Domoic Acid Quantification using an Internal Standard

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Shellfish Tissue5 µg/kg-91.6 - 109.3[2]
Shellfish Tissue-9 ng/g104 ± 8[5]
Mussel Tissue1.1 µg/kg-83 - 107[6]
Serum0.005 µg/g (MDL)-90 - 95[3]
Urine0.005 µg/g (MDL)-92 - 98[3]
Seawater30 pg/mL->90[7]
Plasma0.16 ng/mL0.31 ng/mL101 - 108[8]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of domoic acid in shellfish tissue using this compound as an internal standard.

Sample Preparation: Extraction from Shellfish Tissue

This protocol is a synthesis of commonly employed methods for the extraction of domoic acid from shellfish matrices.[2][5]

Materials:

  • Homogenized shellfish tissue

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Extraction Solvent: 50% Methanol in HPLC-grade water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Autosampler vials

Procedure:

  • Weigh approximately 2 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution. The volume and concentration of the internal standard should be optimized to be comparable to the expected concentration of domoic acid in the samples.

  • Add 8 mL of the 50% methanol extraction solvent to the centrifuge tube.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the tube in a sonicator bath for 15 minutes to enhance extraction efficiency.

  • Centrifuge the sample at 4000 x g for 10 minutes at 4°C to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 8 mL of the extraction solvent, and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Optional Cleanup: Solid-Phase Extraction (SPE)

For complex matrices or when low detection limits are required, an SPE cleanup step can be employed to remove interfering substances.[3][6]

Materials:

  • Strong Anion Exchange (SAX) or Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

  • SPE vacuum manifold

  • Conditioning Solvents: Methanol, HPLC-grade water

  • Wash Solvent: 10% Methanol in water

  • Elution Solvent: 1% Formic acid in 50% Methanol

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

  • Load the filtered sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove weakly bound impurities.

  • Elute the domoic acid and this compound with 5 mL of the elution solvent.

  • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of domoic acid and this compound.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The exact gradient profile should be optimized for the specific column and instrument.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30 - 40 °C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Domoic Acid: 312.1 -> 266.1 (quantifier), 312.1 -> 248.1 (qualifier), 312.1 -> 220.1 (qualifier)

    • This compound: 315.1 -> 269.1 (quantifier), 315.1 -> 251.1 (qualifier), 315.1 -> 223.1 (qualifier)

  • Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for each transition.

Mandatory Visualization

The following diagrams illustrate the key workflows in the analysis of domoic acid using this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Shellfish Tissue Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Extraction with 50% Methanol Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis (MRM Mode) Filtration->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for Domoic Acid analysis.

SPE_Workflow Conditioning 1. Cartridge Conditioning (Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing (10% Methanol) Loading->Washing Elution 4. Analyte Elution (1% Formic Acid in 50% MeOH) Washing->Elution Evaporation 5. Evaporation and Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

Isotope_Dilution_Logic Sample Sample containing Domoic Acid (DA) Combined Combined Sample (DA + IS) Sample->Combined IS Known amount of This compound (IS) IS->Combined LC_Separation Co-elution in LC Column Combined->LC_Separation MS_Detection Differential Detection by Mass Spectrometer LC_Separation->MS_Detection Ratio Peak Area Ratio (DA / IS) MS_Detection->Ratio Quantification Accurate Quantification of DA Ratio->Quantification

Caption: Logical diagram of the isotope dilution principle.

References

The Gold Standard: An In-depth Technical Guide to Isotope-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This is especially true in drug development and clinical research, where the integrity of analytical data directly impacts critical decisions. Isotope-labeled internal standards (IS) have emerged as the gold standard for quantitative bioanalysis, offering a robust solution to the challenges of variability in sample preparation, matrix effects, and instrument response. This technical guide provides a comprehensive overview of the principles, applications, and best practices for utilizing isotope-labeled internal standards in mass spectrometry.

Core Principles: The Foundation of Isotopic Dilution

The use of isotope-labeled internal standards is rooted in the principle of isotopic dilution. This technique involves adding a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]

Because the isotope-labeled internal standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[2] Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2]

The Superiority of Stable Isotope-Labeled Internal Standards

While other types of internal standards, such as structural analogs, exist, stable isotope-labeled (SIL) internal standards are widely considered superior for quantitative mass spectrometry.[3] Structural analogs, while chemically similar, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, leading to inaccuracies.[3]

A key advantage of SIL internal standards is their ability to co-elute with the analyte during liquid chromatography (LC), ensuring they experience the same matrix effects.[4] Matrix effects, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, are a significant source of error in LC-MS analysis. By co-eluting, the SIL internal standard effectively compensates for these matrix-induced variations.[4]

Choosing the Right Isotope: ¹³C and ¹⁵N vs. Deuterium

While deuterium is a commonly used stable isotope due to its lower cost and relative ease of incorporation, it can sometimes present challenges. Deuterium labeling can occasionally lead to a slight shift in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[4] This can compromise the ability of the internal standard to perfectly correct for matrix effects that are highly time-dependent.

For this reason, ¹³C and ¹⁵N-labeled internal standards are often preferred. These heavier isotopes are less likely to cause chromatographic shifts and are generally more stable, ensuring they remain intact throughout the analytical process.[4][5]

Data Presentation: The Impact of Isotope-Labeled Internal Standards on Quantitative Analysis

The inclusion of an isotope-labeled internal standard significantly improves the quality of quantitative data. The following tables summarize the impact on accuracy, precision, and linearity.

Table 1: Comparison of Accuracy and Precision for Lapatinib Quantification in Pooled Human Plasma

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Isotope-Labeled (lapatinib-d3) 5102.34.5
15101.13.2
50099.82.1
4000100.51.8
Non-Isotope-Labeled (Zileuton) 5105.67.8
15103.25.4
500101.53.9
4000102.12.5

Data adapted from a study on lapatinib analysis, demonstrating the superior accuracy and precision achieved with an isotope-labeled internal standard compared to a non-isotope-labeled (structural analog) internal standard in pooled human plasma.[6]

Table 2: Effect of Internal Standard on the Linearity of Pesticide Quantification in Different Cannabis Matrices

AnalyteMatrixCalibration Curve without Internal Standard (R²)Calibration Curve with Deuterated Internal Standard (R²)
ImidaclopridFlower0.9850.998
Edible0.9790.997
Concentrate0.9820.999
Lotion0.9750.996
DimethoateFlower0.9810.997
Edible0.9720.996
Concentrate0.9780.998
Lotion0.9690.995

This table illustrates how the use of a deuterated internal standard improves the linearity (R² value) of the calibration curve for pesticide analysis across various complex matrices, leading to more reliable quantification.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of isotope-labeled internal standards requires meticulous experimental execution. Below are detailed methodologies for key stages of the workflow.

Sample Preparation for Bioanalysis

This protocol outlines a general procedure for the extraction of a small molecule drug from plasma using protein precipitation.

Materials:

  • Plasma samples

  • Isotope-labeled internal standard (in a suitable solvent)

  • Precipitation solvent (e.g., acetonitrile or methanol)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike with Internal Standard: To a 100 µL aliquot of each plasma sample, add a small volume (e.g., 10 µL) of the isotope-labeled internal standard solution at a known concentration.

  • Vortex: Briefly vortex mix the samples to ensure homogeneity.

  • Protein Precipitation: Add three volumes (300 µL) of cold precipitation solvent (e.g., acetonitrile) to each sample.

  • Vortex: Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial.

  • Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of a solvent compatible with the LC mobile phase.

  • Analysis: The samples are now ready for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

Following the principles outlined in the FDA's Bioanalytical Method Validation Guidance, this workflow ensures the reliability of the analytical method.[7][8]

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Core Validation Parameters cluster_PostValidation Post-Validation MethodDevelopment Method Development & Optimization Protocol Validation Protocol Preparation MethodDevelopment->Protocol Selectivity Selectivity & Specificity Protocol->Selectivity CalibrationCurve Calibration Curve & Linearity Selectivity->CalibrationCurve AccuracyPrecision Accuracy & Precision CalibrationCurve->AccuracyPrecision LLOQ LLOQ & ULOQ Determination AccuracyPrecision->LLOQ Recovery Extraction Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Analyte Stability MatrixEffect->Stability Report Validation Report Generation Stability->Report SOP Standard Operating Procedure (SOP) Finalization Report->SOP

Caption: A typical workflow for bioanalytical method validation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication.

The PI3K/Akt Signaling Pathway in Drug Development

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Many targeted cancer therapies are designed to inhibit components of this pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes MetaboliteMeasurement Metabolite Measurement Point Downstream->MetaboliteMeasurement DrugTarget1 PI3K Inhibitor DrugTarget1->PI3K DrugTarget2 Akt Inhibitor DrugTarget2->Akt

Caption: The PI3K/Akt signaling pathway with drug intervention points.

Experimental Workflow for Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that utilizes isotope-labeled amino acids as internal standards.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis LightCulture Control Cells: 'Light' Amino Acids Combine Combine Cell Populations (1:1) LightCulture->Combine HeavyCulture Treated Cells: 'Heavy' Amino Acids (e.g., ¹³C₆-Lys) HeavyCulture->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantification Quantification: Ratio of Heavy to Light Peptides LCMS->Quantification

Caption: A streamlined workflow for SILAC-based quantitative proteomics.

Conclusion

Isotope-labeled internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for accurate and precise quantification in complex biological matrices. By understanding the core principles of isotopic dilution, carefully selecting the appropriate internal standards, and implementing robust experimental protocols, researchers and drug development professionals can ensure the highest quality data for their critical applications. The adoption of these best practices is not merely a technical consideration but a fundamental requirement for advancing scientific knowledge and bringing safe and effective therapeutics to patients.

References

Domoic Acid-d3 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Handling of Domoic Acid-d3

Introduction

Domoic Acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1][2] It is an analogue of the excitatory amino acid, kainic acid, and is known to cause Amnesic Shellfish Poisoning (ASP) in humans.[2][3][4] this compound is a deuterated form of Domoic Acid, often used as an internal standard in analytical methods for DA quantification. While safety data sheets are more readily available for the parent compound, the handling precautions for this compound should be considered equivalent due to the structural similarity and inherent toxicity. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Domoic Acid is classified as a hazardous substance.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[5][6] The primary health hazard is its neurotoxicity, which can lead to serious health effects.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H332: Harmful if inhaled.[6]

  • H370: Causes damage to organs (Central nervous system).

Quantitative Safety and Physicochemical Data

The following table summarizes the key quantitative data for Domoic Acid.

PropertyValueSource
Chemical Identity
Molecular FormulaC15H21NO6[2][7]
Molecular Weight311.33 g/mol [2][7]
CAS Number14277-97-5[2][6][7][8]
Toxicity Data
Acute Toxicity (Oral)Harmful if swallowed.[5][6][5][6]
Acute Toxicity (Dermal)Harmful in contact with skin.[5][6][5][6]
Acute Toxicity (Inhalation)Harmful by inhalation.[5][6][5][6]
TDLO (Intraperitoneal, Rat)2.2 mg/kg[6]
Hazard Ratings
NFPA Rating (Health)2 (Moderate)[5]
NFPA Rating (Flammability)1 (Low)[5]
NFPA Rating (Reactivity)1 (Low)[5]

Note: The data presented is for the parent compound, Domoic Acid. The deuterated form, this compound, is expected to have similar toxicological and chemical properties.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the toxicological testing of this compound are not available in the provided search results, a generalized workflow for handling this compound in a laboratory setting is crucial for ensuring personnel safety. The following diagram illustrates a logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare Engineering Controls (e.g., Biosafety Cabinet) B->C D Don Appropriate PPE C->D E Weigh Compound in a Containment Enclosure D->E Proceed to Handling F Perform Experimental Procedures in Biosafety Cabinet E->F G Avoid Aerosol Generation F->G H Use Needlesafe Sharps F->H I Decontaminate Work Surfaces H->I Proceed to Cleanup J Dispose of Waste in Designated Hazardous Waste Container I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Mechanism of Toxicity: Signaling Pathway

Domoic acid acts as a neurotoxin by mimicking the neurotransmitter glutamate. It is an analogue of kainic acid and binds to and activates excitatory amino acid receptors, specifically kainate and AMPA receptors, in the central nervous system.[1][2][5] This overstimulation leads to an influx of calcium ions into neurons, resulting in excitotoxicity, neuronal damage, and cell death.[5]

G Simplified Mechanism of Domoic Acid Neurotoxicity DA Domoic Acid Receptor AMPA/Kainate Receptors (on Neuron) DA->Receptor Binds & Activates Channel Ion Channel Opening Receptor->Channel Calcium Ca2+ Influx Channel->Calcium Excitotoxicity Excitotoxicity Calcium->Excitotoxicity Damage Neuronal Damage & Cell Death Excitotoxicity->Damage

Caption: Simplified signaling pathway of Domoic Acid-induced neurotoxicity.

Handling and Storage Precautions

Engineering Controls
  • All work with Domoic Acid should be performed in a designated containment area, such as a certified Biosafety Cabinet (BSC) or a chemical fume hood, to prevent inhalation exposure.[1] Open-bench work is not recommended.[1]

  • Ensure adequate ventilation in the laboratory.[2]

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. At a minimum, the following should be worn:

  • Eye/Face Protection: Safety glasses with side shields or goggles are required.[1][5]

  • Skin Protection: A lab coat and closed-toed shoes are mandatory.[1] Wear protective gloves (e.g., nitrile) at all times and inspect them before use.[1][5]

  • Respiratory Protection: If there is a risk of dust or aerosol formation that cannot be controlled by engineering means, a respirator may be required.[1]

Safe Handling Practices
  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in areas where the compound is handled, stored, or processed.[6][8]

  • Wash hands thoroughly with soap and water after handling.[1][8]

  • Avoid the formation of dust and aerosols.[2][8]

Storage
  • Store in original, tightly closed containers in a dry and well-ventilated place.[5][8]

  • Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[8]

  • Store locked up.

  • Avoid contamination with oxidizing agents.[5]

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.

Spill Procedures
  • Minor Spills:

    • Notify others in the laboratory.[1]

    • Ensure proper PPE is worn.[5]

    • Cover the spill with absorbent paper towels.[1]

    • Gently apply a decontamination solution, working from the outside in to prevent spreading.[1]

    • Allow sufficient contact time (e.g., 1 hour) before cleaning up the materials.[1]

    • Collect all spill cleanup materials in a suitable, closed container for disposal as hazardous waste.[8]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency services and inform them of the nature and location of the hazard.[5]

    • Prevent entry into the affected area.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[2][8] Empty containers may retain product residue and should be treated as hazardous.[5]

References

An In-depth Technical Guide to Domoic Acid and its Deuterated Analog for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Domoic acid (DA) is a potent neurotoxin naturally produced by marine diatoms of the genus Pseudo-nitzschia.[1][2] This excitatory amino acid is a structural analog of kainic acid and the neurotransmitter glutamate.[3] Accumulation of domoic acid in the marine food web, particularly in shellfish, can lead to Amnesic Shellfish Poisoning (ASP) in humans and other animals upon consumption.[1][4] ASP is characterized by severe neurological symptoms, including permanent short-term memory loss, seizures, and in some cases, death.[1][4]

The deuterated analog of domoic acid, most commonly Domoic Acid-d3, serves as a critical internal standard for the accurate quantification of domoic acid in various matrices, including shellfish tissue, seawater, and biological fluids. Its use in isotope dilution mass spectrometry-based methods, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), allows for precise and accurate measurements by correcting for matrix effects and variations in sample preparation and instrument response.

This technical guide provides a comprehensive overview of domoic acid and its deuterated analog, focusing on their chemical properties, mechanisms of action, toxicology, and the analytical methodologies used for their detection and quantification. Detailed experimental protocols and visual representations of key pathways are included to support researchers, scientists, and drug development professionals in their work with these compounds.

Chemical and Physical Properties

Domoic acid and its deuterated analog share nearly identical chemical and physical properties, with the key difference being the increased mass of the deuterated molecule due to the presence of deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry.

PropertyDomoic AcidDeuterated Domoic Acid (this compound)
Molecular Formula C₁₅H₂₁NO₆C₁₅H₁₈D₃NO₆
Molar Mass 311.33 g/mol 314.35 g/mol
Appearance White to off-white crystalline powderNot commercially available as a solid, typically in solution
Solubility Soluble in water and methanolSoluble in water and methanol
UV Maximum 242 nm242 nm
Mechanism of Action Agonist of ionotropic glutamate receptors (AMPA and Kainate)Presumed identical to Domoic Acid

Toxicological Data

The toxicity of domoic acid is primarily attributed to its excitotoxic effects on the central nervous system. The deuterated analog is used in such small quantities for analytical purposes that it is not considered to have any toxicological effects in that context. Its intrinsic toxicity is assumed to be identical to that of the non-deuterated form.

ParameterValueSpeciesReference
LD₅₀ (Intraperitoneal) 3.6 mg/kgMouse[5]
EC₅₀ (Neuronal Cell Death) 3.8 µMMurine Cortical Neurons[6]
No-Observed-Adverse-Effect-Level (NOAEL) (Oral) 0.075 mg/kg/dayNon-human primates[7]
Lowest-Observed-Adverse-Effect-Level (LOAEL) (Oral) 0.15 mg/kg/dayNon-human primates[7]

Receptor Binding Affinity

Domoic acid exhibits high affinity for kainate and AMPA receptors, which are subtypes of ionotropic glutamate receptors. This high-affinity binding leads to prolonged receptor activation and subsequent excitotoxicity.[4]

Receptor SubtypeBinding Affinity (Ki or IC₅₀)NotesReference
Kainate Receptors (general) High affinity (low nanomolar range)Domoic acid is 3-20 times more potent than kainic acid.[7]
GluK5 (homomeric) IC₅₀ = 432 nM>40-fold selectivity over GluK1-3 subtypes.[8]
AMPA Receptors EC₅₀ = 3.4 µM (for cell death)Equip-otent with (S)-AMPA in inducing neuronal cell death.[6]
NMDA Receptors Low affinityIndirect activation can occur at higher domoic acid concentrations.

Mechanism of Action and Signaling Pathway

Domoic acid exerts its neurotoxic effects by acting as a potent agonist at ionotropic glutamate receptors, primarily kainate and AMPA receptors.[4] This leads to the following cascade of events:

  • Receptor Binding and Channel Opening: Domoic acid binds to the agonist recognition site of kainate and AMPA receptors, causing the associated ion channels to open.

  • Cation Influx: The opening of these channels allows for an excessive influx of cations, particularly Na⁺ and Ca²⁺, into the neuron.

  • Neuronal Depolarization: The influx of positively charged ions leads to prolonged depolarization of the neuronal membrane.

  • Excitotoxicity: The sustained increase in intracellular Ca²⁺ concentration triggers a number of downstream neurotoxic pathways.

  • Activation of Kinases and Phosphatases: Elevated intracellular calcium activates various protein kinases, such as p38 MAP kinase and c-Jun NH2-terminal protein kinase (JNK), and can lead to an imbalance in protein phosphatase activity.[9]

  • Mitochondrial Dysfunction and Oxidative Stress: The excitotoxic cascade leads to mitochondrial damage and the generation of reactive oxygen species (ROS), resulting in oxidative stress.[9]

  • Apoptosis: The culmination of these events, including the activation of caspase-3, leads to programmed cell death (apoptosis) of the affected neurons.[9]

Domoic_Acid_Signaling_Pathway Domoic Acid Induced Neurotoxicity Signaling Pathway DA Domoic Acid GluR Kainate/AMPA Receptors DA->GluR Binds to Ca_Influx Ca²⁺ Influx GluR->Ca_Influx Opens channel Depolarization Neuronal Depolarization GluR->Depolarization Na⁺ influx Kinase_Activation Activation of p38 & JNK MAP Kinases Ca_Influx->Kinase_Activation Activates Oxidative_Stress Oxidative Stress & Mitochondrial Dysfunction Ca_Influx->Oxidative_Stress Induces Caspase3 Caspase-3 Activation Kinase_Activation->Caspase3 Activates Oxidative_Stress->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Domoic Acid Signaling Pathway

Experimental Protocols

Synthesis of Deuterated Domoic Acid (General Approach)

Principle: The α-proton of an amino acid is acidic and can be removed by a base to form an enolate intermediate. In the presence of a deuterated solvent (e.g., D₂O or deuterated ethanol), the enolate will be quenched by a deuteron, resulting in the incorporation of deuterium at the α-position.

General Procedure:

  • Protection of Functional Groups: The carboxylic acid and amino groups of domoic acid are first protected to prevent side reactions. The carboxylic acids can be converted to esters (e.g., methyl or ethyl esters), and the amino group can be protected with a suitable protecting group (e.g., Boc or Cbz).

  • Deuterium Exchange: The protected domoic acid is dissolved in a deuterated solvent (e.g., EtOD) and treated with a base (e.g., NaOEt). The reaction mixture is stirred at a specific temperature for a period of time to allow for the exchange of the α-protons with deuterium.[10][11]

  • Quenching and Deprotection: The reaction is quenched with a source of protons (e.g., H₂O or NH₄Cl). The protecting groups are then removed under appropriate conditions (e.g., acid or base hydrolysis for esters, and acid or hydrogenation for the amino protecting group) to yield the deuterated domoic acid.

  • Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the deuterated domoic acid from any remaining non-deuterated starting material and byproducts.

Extraction and Quantification of Domoic Acid in Shellfish using HPLC-MS/MS with a Deuterated Internal Standard

This protocol outlines a method for the extraction and analysis of domoic acid from shellfish tissue using HPLC-MS/MS with this compound as an internal standard.

1. Sample Preparation and Homogenization:

  • Thaw frozen shellfish samples to room temperature.

  • Shuck the shellfish and collect the tissue. For bivalves, the entire soft tissue is typically used.

  • Weigh approximately 100 g of pooled tissue and homogenize it in a blender until a uniform consistency is achieved.

2. Extraction:

  • Accurately weigh 4.0 ± 0.1 g of the tissue homogenate into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 16 mL of 50% aqueous methanol (v/v) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes at 10°C.

  • Carefully transfer the supernatant to a clean tube.

3. Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):

  • Condition a strong anion exchange (SAX) SPE cartridge (500 mg, 3 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 50% aqueous methanol.

  • Load the sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 10% aqueous acetonitrile.

  • Elute the domoic acid with 5 mL of 0.5 M NaCl in 10% aqueous acetonitrile.

  • Desalt the eluate using a C18 SPE cartridge.

4. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.5 min: Return to 5% B

    • 6.5-9 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Domoic Acid: m/z 312.2 -> 266.2 (quantifier), 312.2 -> 248.2 (qualifier), 312.2 -> 193.1 (qualifier).

      • This compound: m/z 315.2 -> 269.2 (quantifier).

    • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and other source parameters for maximum sensitivity for each transition.

5. Quantification:

  • Prepare a calibration curve using standard solutions of domoic acid of known concentrations, each containing a constant amount of the this compound internal standard.

  • Plot the ratio of the peak area of the domoic acid quantifier ion to the peak area of the this compound quantifier ion against the concentration of domoic acid.

  • Determine the concentration of domoic acid in the samples by interpolating the peak area ratios from the calibration curve.

Experimental_Workflow Analytical Workflow for Domoic Acid Quantification Sample Shellfish Tissue Sample Homogenize Homogenization Sample->Homogenize Spike Spike with This compound Homogenize->Spike Extract Methanol/Water Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (Clean-up) Centrifuge->SPE Analyze HPLC-MS/MS Analysis SPE->Analyze Quantify Quantification using Calibration Curve Analyze->Quantify Result Domoic Acid Concentration Quantify->Result

Analytical Workflow for Domoic Acid

Conclusion

Domoic acid remains a significant concern for seafood safety and public health. Understanding its mechanism of action and having robust analytical methods for its detection are crucial for monitoring and mitigation efforts. The use of deuterated domoic acid as an internal standard has significantly improved the accuracy and reliability of quantitative analysis, particularly in complex matrices. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of domoic acid and its deuterated analog, along with practical experimental protocols and a clear visualization of its neurotoxic signaling pathway. Further research into the detailed downstream effects of domoic acid-induced excitotoxicity and the development of potential therapeutics remains an important area of investigation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Recommended Storage Conditions

To maintain the integrity and concentration of Domoic Acid-d3, specific storage conditions are critical. The following recommendations are based on information from safety data sheets (SDS) and stability studies for Domoic Acid.

For long-term storage, maintaining this compound at -20°C is consistently advised.[1][2][3][4] This temperature minimizes degradation over extended periods. For short-term storage, refrigeration at 2-8°C is also cited as an acceptable option.[4] One supplier of a certified reference material of Domoic Acid in an aqueous solution containing 5% acetonitrile recommends long-term storage at 4°C .[5]

Solutions of Domoic Acid can be stored at -20°C for up to three months.[1] When stored as a solid, it should be kept in a tightly sealed container in a dry and well-ventilated place.[4]

Stability of Domoic Acid

The stability of Domoic Acid has been evaluated under various conditions, including temperature, pH, light exposure, and in different sample matrices.

Temperature Stability

The stability of Domoic Acid is highly dependent on the storage temperature and the matrix in which it is stored.

MatrixStorage TemperatureDurationStability Outcome
Mussel Tissue Reference Material-20°C148 daysStable
Mussel Tissue Reference Material+4°C8 daysSignificant degradation in control materials; stable with additives
Mussel Tissue Reference Material+40°C2 daysSignificant degradation in control materials; improved stability with additives
Raw Bowhead Whale Feces-20°C3.8 yearsStable, with an apparent increase in concentration likely due to moisture evaporation[6][7]
Raw Bowhead Whale Feces1°C (refrigerated)8 weeksStable
Raw Bowhead Whale FecesRoom Temperature (dark)8 weeksStable
Raw Bowhead Whale Feces37°C8 weeksConcentration decreased to 77% of initial value[6]
50% Methanol Extract of Feces1°C2 weeksConcentration decreased to 70% of initial value[6][8]
50% Methanol Extract of Feces1°C5 weeksConcentration remained around 66% of initial value[6][8]
Oyster Methanol Extract-18°C1 weekStable
Oyster Methanol Extract4°C and Room Temperature1 dayStable
Particulate Phytoplankton Samples-196°C, -80°C, -20°C, 4°C3 monthsStudy designed to assess degradation, suggesting potential for degradation at warmer temperatures[2]
pH Stability

Domoic Acid has demonstrated remarkable stability across a wide pH range. A study found that standard solutions of Domoic Acid adjusted to a pH between 3 and 9 remained stable even after being heated to 121°C for 30 minutes.[9] This indicates a high degree of thermal and pH stability in aqueous solutions.

Light Stability

Exposure to light can lead to the degradation of Domoic Acid. One study highlighted that Domoic Acid in a methanol extract degraded slowly when stored in the dark in a brown vial. However, upon exposure to light, photodegradation was significantly more rapid, with no detectable Domoic Acid remaining in a 1.0 µg/mL methanol extract after 5 hours. This underscores the importance of protecting this compound solutions from light.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are summaries of experimental protocols from key studies on Domoic Acid stability.

Protocol for Stability Assessment in Mussel Tissue

This protocol is based on a study that evaluated the effect of additives on the stability of Domoic Acid in a mussel tissue reference material.[3]

  • Preparation of Homogenates : Mussel tissue containing Domoic Acid was homogenized.

  • Spiking with Additives : The homogenates were separately spiked with antibiotics, an antioxidant, or a combination of both. Control materials without additives were also prepared.

  • Storage : Aliquots of each material were stored at -20°C, +4°C, and +40°C.

  • Sampling and Analysis : Samples were taken at various time points over a 148-day period. The concentration of Domoic Acid was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol for Stability in Whale Fecal Matter and Extracts

This protocol was employed to assess Domoic Acid stability in both raw fecal material and methanol extracts.[6]

  • Sample Preparation :

    • Raw Feces : Aliquots of raw bowhead whale feces were stored under five different conditions: -20°C (freezer), 1°C (refrigerator), room temperature in the dark, room temperature in the light, and 37°C (incubator).

    • Methanol Extracts : Fecal samples were extracted with 50% methanol, and the extracts were stored at 1°C in the dark.

  • Time Points : Samples were analyzed at multiple time points over several weeks for the raw feces and up to 5 weeks for the methanol extracts. A long-term assessment of frozen raw feces was conducted after 3.2 and 3.8 years.

  • Analysis : Domoic Acid concentrations were quantified at each time point to determine the percentage of the initial concentration remaining.

Visualizations

Experimental Workflow for Domoic Acid Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of Domoic Acid in a biological matrix, based on the described experimental protocols.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Matrix Select Biological Matrix (e.g., Mussel Tissue, Feces) Homogenize Homogenize Matrix Matrix->Homogenize Spike Spike with Domoic Acid (if necessary) Homogenize->Spike Aliquot Create Aliquots Spike->Aliquot Temp_Neg20 -20°C Aliquot->Temp_Neg20 Temp_4 4°C Aliquot->Temp_4 Temp_RT_Dark Room Temp (Dark) Aliquot->Temp_RT_Dark Temp_RT_Light Room Temp (Light) Aliquot->Temp_RT_Light Temp_37 37°C Aliquot->Temp_37 Time_Points Sample at Pre-defined Time Intervals Temp_Neg20->Time_Points Temp_4->Time_Points Temp_RT_Dark->Time_Points Temp_RT_Light->Time_Points Temp_37->Time_Points Extraction Extract Domoic Acid (e.g., with 50% Methanol) Time_Points->Extraction Quantify Quantify Domoic Acid (e.g., HPLC-UV, LC-MS/MS) Extraction->Quantify Data_Analysis Analyze Data & Determine Stability Quantify->Data_Analysis

Workflow for Domoic Acid Stability Testing.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to appropriately store and handle this compound, thereby ensuring the accuracy and reliability of their experimental results. The stability data, while derived from studies on Domoic Acid, offers a robust framework for understanding the behavior of its deuterated analog under various conditions.

References

Methodological & Application

Application Note: Quantitative Analysis of Domoic Acid in Seawater using Domoic Acid-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms, primarily from the genus Pseudo-nitzschia.[1] The accumulation of this toxin in the marine food web can lead to amnesic shellfish poisoning (ASP) in humans and other animals. Monitoring the levels of domoic acid in seawater is crucial for early warning of harmful algal blooms and ensuring the safety of seafood. This application note describes a robust and sensitive method for the quantitative analysis of domoic acid in seawater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Domoic Acid-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.

Principle

This method involves the solid-phase extraction (SPE) of domoic acid from seawater samples, followed by analysis using LC-MS/MS. This compound is added to the samples prior to extraction to serve as an internal standard. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the domoic acid to the peak area of the this compound internal standard.

Materials and Reagents

  • Domoic Acid certified reference material (CRM)

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.7 µm)

  • Autosampler vials

Experimental Protocols

Sample Collection and Preparation
  • Collect seawater samples in clean glass or amber bottles.

  • Filter the seawater samples through a 0.7 µm glass fiber filter to remove particulate matter.

  • To a 100 mL aliquot of the filtered seawater, add a known concentration of this compound internal standard (e.g., 1 µg/L).

  • Acidify the sample to approximately pH 3 by adding a small volume of formic acid. Acidification is crucial for retaining the hydrophilic domoic acid on the C18 SPE cartridge.[1]

Solid-Phase Extraction (SPE)
  • Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water.

  • Load the acidified seawater sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 6 mL of ultrapure water containing 0.1% formic acid to remove salts and other interferences.

  • Elute the domoic acid and this compound from the cartridge with 6 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Domoic Acid 312.1266.125
312.1248.130
312.1192.135
This compound 315.1269.125
315.1251.130

Note: The specific collision energies should be optimized for the instrument being used.

Calibration and Quantification
  • Prepare a series of calibration standards of domoic acid in the initial mobile phase, ranging from the limit of quantification (LOQ) to a concentration that brackets the expected sample concentrations.

  • Add a constant concentration of this compound internal standard to each calibration standard.

  • Inject the calibration standards and the prepared samples into the LC-MS/MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of domoic acid to the peak area of this compound against the concentration of domoic acid.

  • Determine the concentration of domoic acid in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method. The data is based on typical values reported in the literature for the analysis of domoic acid in marine matrices using LC-MS/MS and internal standards.

Table 1: Method Detection and Quantification Limits

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 5 ng/L
Limit of Quantification (LOQ) 1.5 - 15 ng/L

Table 2: Linearity and Recovery

ParameterExpected Value
Linearity (r²) > 0.99
Recovery 90 - 110%

Table 3: Precision

ParameterExpected Value
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Workflow Diagram

Domoic_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis SampleCollection 1. Seawater Sample Collection Filtration 2. Filtration (0.7 µm GFF) SampleCollection->Filtration Spiking 3. Spike with this compound Filtration->Spiking Acidification 4. Acidify to pH ~3 Spiking->Acidification Conditioning 5. Condition C18 Cartridge Acidification->Conditioning Loading 6. Load Sample Conditioning->Loading Washing 7. Wash Cartridge Loading->Washing Elution 8. Elute with Methanol Washing->Elution Evaporation 9. Evaporate to Dryness Elution->Evaporation Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis 11. Inject into LC-MS/MS Reconstitution->LCMS_Analysis Data_Processing 12. Data Acquisition (MRM) LCMS_Analysis->Data_Processing Quantification 13. Quantification using Calibration Curve Data_Processing->Quantification Internal_Standard_Correction cluster_process Analytical Process cluster_output Signal Output & Calculation Analyte Domoic Acid (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Injection LC-MS/MS Injection & Ionization Sample_Prep->LC_Injection Analyte_Signal Analyte Peak Area Sample_Prep->Analyte_Signal Potential Variation/ Matrix Effects LC_Injection->Analyte_Signal IS_Signal IS Peak Area LC_Injection->IS_Signal LC_Injection->IS_Signal Potential Variation/ Matrix Effects Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Final Concentration Ratio->Concentration

References

Application Notes and Protocols for the Sample Preparation of Domoic Acid-d3 in Urine and Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Domoic Acid-d3 (DA-d3) in human urine and plasma samples. The following methods are described: Solid-Phase Extraction (SPE) for urine, and Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE) for plasma. These protocols are intended to guide researchers in the accurate and reproducible measurement of this stable isotope-labeled internal standard, which is crucial for the precise quantification of native domoic acid in biological matrices.

Introduction

Domoic acid (DA) is a potent neurotoxin that can accumulate in shellfish and cause Amnesic Shellfish Poisoning (ASP) in humans. Accurate determination of DA in biological fluids is essential for toxicological studies and clinical diagnostics. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing. This document outlines validated and reliable sample preparation techniques to ensure high recovery and clean extracts for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview of Sample Preparation Methods

The choice of sample preparation technique depends on the biological matrix and the desired level of sample cleanup.

  • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex matrices like urine. It utilizes a solid sorbent to selectively retain the analyte of interest while interfering substances are washed away. For domoic acid, a hydrophilic-lipophilic balanced (HLB) sorbent is commonly used.

  • Protein Precipitation (PP): A straightforward and rapid method for plasma samples, where a solvent like acetonitrile is added to precipitate proteins. The supernatant containing the analyte is then collected for analysis. This method is fast but may result in less clean extracts compared to SPE or LLE.

  • Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquid phases. For an acidic compound like domoic acid, pH adjustment of the aqueous phase can be used to drive the analyte into an organic solvent.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation methods based on available literature.

Table 1: Performance of Solid-Phase Extraction for Domoic Acid in Urine

ParameterValueReference
Recovery90% - 95%[1]
LLOQ7.8 ng/mL
LOD0.12 µg/L[2]

Table 2: Performance of Protein Precipitation for Domoic Acid in Plasma

ParameterValueReference
Recovery>80%[3]
LLOQ0.31 ng/mL[4]
LOD0.16 ng/mL[4]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A stock solution of this compound is prepared by accurately weighing a known amount of the certified reference material and dissolving it in an appropriate solvent.

Protocol:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the weighed standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C in a tightly sealed amber vial.

  • Prepare working solutions by diluting the stock solution with methanol or water to the desired concentration for spiking into samples.

Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is designed for the cleanup of urine samples using an Oasis HLB SPE cartridge.

Workflow Diagram:

SPE_Workflow start Start: Urine Sample spike Spike with this compound Internal Standard start->spike pretreat Pre-treat Sample: Add 4% Phosphoric Acid spike->pretreat load Load Pre-treated Sample pretreat->load condition Condition SPE Cartridge: Methanol equilibrate Equilibrate SPE Cartridge: Water condition->equilibrate equilibrate->load wash Wash Cartridge: 5% Methanol in Water load->wash elute Elute Analyte: Methanol wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze PP_Workflow start Start: Plasma Sample spike Spike with this compound Internal Standard start->spike add_solvent Add Acetonitrile (3x volume) spike->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze LC-MS/MS Analysis collect_supernatant->analyze LLE_Workflow start Start: Plasma Sample spike Spike with this compound Internal Standard start->spike acidify Acidify Sample (e.g., with Formic Acid) spike->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application of Domoic Acid-d3 in Monitoring Harmful Algal Blooms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Harmful Algal Blooms (HABs), characterized by the rapid proliferation of phytoplankton, pose a significant threat to marine ecosystems and public health.[1] Certain species of diatoms, primarily from the genus Pseudo-nitzschia, produce the potent neurotoxin domoic acid.[1] This toxin can accumulate in the food web, particularly in filter-feeding shellfish such as mussels, clams, and scallops, as well as in planktivorous fish.[2] Consumption of seafood contaminated with domoic acid can lead to a neurotoxic illness in humans known as Amnesic Shellfish Poisoning (ASP), with symptoms ranging from gastrointestinal distress to severe neurological damage, including permanent short-term memory loss, and in extreme cases, death.[1]

Given the serious health risks and economic impacts on fisheries, rigorous monitoring of domoic acid levels in seawater and shellfish is crucial for public safety and the sustainable management of marine resources. Accurate and sensitive analytical methods are essential for the early detection of contamination and the implementation of timely harvesting closures. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative analysis of domoic acid due to its high selectivity and sensitivity.[3][4]

To ensure the accuracy and reliability of LC-MS/MS analysis, the use of an isotopically labeled internal standard is indispensable. Domoic Acid-d3, a deuterated analog of domoic acid, serves as an ideal internal standard. It shares identical chemical and physical properties with the native toxin, ensuring it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. This co-elution allows for the correction of variations in sample preparation and instrumental response, leading to highly accurate quantification.

This document provides detailed application notes and protocols for the use of this compound in the monitoring of harmful algal blooms through the analysis of domoic acid in shellfish and seawater samples.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of domoic acid using LC-MS/MS.

Table 1: Method Detection and Quantification Limits

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Mussel TissueLC-MS/MS9 ng/g[2]-
ShellfishHPLC-UV0.10 µg/g0.25 µg/g
SeawaterLC-MS/MS30 pg/mL[5]-
ShellfishLC-MS/MS1.1 µg/kg-

Table 2: Recovery and Precision Data

MatrixSpiked ConcentrationRecovery RateIntra-day Precision (RSD)Inter-day Precision (RSD)
Shellfish20, 50, 100 µg/kg90.9% - 109.3%< 8.2%< 8.2%
SeawaterVarious> 90%[5]< 5%[5]< 5%[5]
Mussel Tissue0.003 - 10 mg/kg83% - 107%-≤ 5%
Shellfish2500 ppb92.7%[6]> 5%[6]7.85%[6]

Experimental Protocols

Protocol 1: Quantification of Domoic Acid in Shellfish Tissue using LC-MS/MS with this compound Internal Standard

1. Scope: This protocol describes the procedure for the extraction, cleanup, and quantification of domoic acid in shellfish tissue (e.g., mussels, clams, scallops) using this compound as an internal standard.

2. Materials and Reagents:

  • Domoic Acid certified reference material

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or as specified in validated methods)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system

3. Procedure:

3.1. Sample Preparation and Homogenization:

  • Thoroughly clean the outside of the shellfish with fresh water.

  • Open the shells and remove the tissue. For representative sampling, pool tissue from multiple individuals.

  • Weigh approximately 5 g of the pooled tissue into a centrifuge tube.

  • Homogenize the tissue using a high-speed homogenizer until a uniform consistency is achieved.

3.2. Extraction:

  • To the homogenized tissue, add a known amount of this compound internal standard solution. The concentration of the internal standard should be comparable to the expected concentration range of domoic acid in the samples.

  • Add 20 mL of 50% aqueous methanol (v/v).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

3.3. Solid Phase Extraction (SPE) Cleanup:

  • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with deionized water.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences. The specific wash solvent will depend on the SPE sorbent used.

  • Elute the domoic acid and this compound with a suitable elution solvent (e.g., a higher percentage of methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Analysis:

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Domoic Acid: Monitor the transition of the precursor ion (e.g., m/z 312.1) to specific product ions (e.g., m/z 266.1, 248.1).

      • This compound: Monitor the transition of the deuterated precursor ion (e.g., m/z 315.1) to its corresponding product ions.

    • Optimize other MS parameters such as collision energy and cone voltage for maximum sensitivity.

3.5. Quantification:

  • Prepare a calibration curve using standards of domoic acid at various concentrations, with a constant concentration of this compound added to each standard.

  • Plot the ratio of the peak area of domoic acid to the peak area of this compound against the concentration of domoic acid.

  • Calculate the concentration of domoic acid in the samples by interpolating the peak area ratio from the calibration curve.

Protocol 2: Determination of Dissolved Domoic Acid in Seawater

1. Scope: This protocol outlines the analysis of dissolved domoic acid in seawater samples using this compound as an internal standard.

2. Materials and Reagents:

  • Same as Protocol 1.

  • Glass fiber filters (e.g., 0.7 µm).

3. Procedure:

3.1. Sample Collection and Filtration:

  • Collect seawater samples in clean glass bottles.

  • Filter the seawater through a glass fiber filter to remove particulate matter and phytoplankton cells.

3.2. Sample Preparation and SPE:

  • To a known volume of filtered seawater (e.g., 100 mL), add a known amount of this compound internal standard solution.

  • Acidify the sample to a pH of approximately 2-3 with formic acid. This is critical for retaining the hydrophilic domoic acid on the SPE cartridge.[5]

  • Proceed with the SPE cleanup as described in Protocol 1 (Section 3.3).

3.3. LC-MS/MS Analysis and Quantification:

  • Follow the LC-MS/MS analysis and quantification steps as described in Protocol 1 (Sections 3.4 and 3.5).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Shellfish Tissue or Seawater Homogenize Homogenization (Shellfish) / Filtration (Seawater) Sample->Homogenize Spike Spike with this compound Homogenize->Spike Extract Extraction (50% Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Domoic Acid & DA-d3 SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification using Calibration Curve LCMS->Quantify

Caption: Workflow for Domoic Acid analysis.

Domoic_Acid_Signaling_Pathway cluster_neuron Neuron DA Domoic Acid Glutamate_Receptor Glutamate Receptors (AMPA/Kainate) DA->Glutamate_Receptor binds and activates Ca_Influx Ca2+ Influx Glutamate_Receptor->Ca_Influx Depolarization Membrane Depolarization Glutamate_Receptor->Depolarization Ca_Channel Voltage-gated Ca2+ Channels Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Depolarization->Ca_Channel activates Neuronal_Damage Neuronal Damage / Cell Death Excitotoxicity->Neuronal_Damage

Caption: Domoic acid neurotoxic signaling pathway.

References

Application Note and Protocol: Preparation of a Calibration Curve with Domoic Acid-d3 for Accurate Quantification of Domoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms. Its accumulation in shellfish poses a significant threat to human health, causing Amnesic Shellfish Poisoning (ASP). Accurate and reliable quantification of domoic acid in various matrices, such as seafood, environmental samples, and biological fluids, is crucial for regulatory monitoring, toxicological studies, and ensuring public safety.

This application note provides a detailed protocol for the preparation of a calibration curve for the quantification of domoic acid using Domoic Acid-d3 (DA-d3) as an internal standard. The use of a stable isotope-labeled internal standard like DA-d3 is the gold standard for quantitative analysis by mass spectrometry (MS), as it effectively compensates for variations in sample preparation, chromatographic separation, and instrument response.[1] This protocol is primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle

The principle of this method is based on the use of an internal standard for calibration. A constant, known concentration of this compound is added to a series of calibration standards containing known, varying concentrations of unlabeled domoic acid.[1][2] A calibration curve is then constructed by plotting the ratio of the peak area of the analyte (domoic acid) to the peak area of the internal standard (this compound) against the concentration of the analyte.[2] This ratio normalization corrects for potential analytical variability, leading to enhanced accuracy and precision. The concentration of domoic acid in unknown samples, which are also spiked with the same constant concentration of this compound, can then be accurately determined from this calibration curve.

Experimental Protocol

This protocol outlines the steps for preparing stock solutions, creating a calibration curve, and analyzing samples using LC-MS/MS.

Materials and Reagents
  • Domoic Acid (certified reference material)

  • This compound (certified reference material)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Autosampler vials

Preparation of Stock Solutions

3.2.1. Domoic Acid Primary Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1 mg of domoic acid certified reference material.

  • Dissolve the weighed standard in a 10 mL volumetric flask with methanol:water (1:1, v/v).

  • Vortex until fully dissolved.

  • Store the primary stock solution at -20°C in an amber vial.

3.2.2. This compound Internal Standard (IS) Stock Solution (10 µg/mL)

  • Accurately weigh approximately 0.1 mg of this compound certified reference material.

  • Dissolve the weighed standard in a 10 mL volumetric flask with methanol:water (1:1, v/v).

  • Vortex until fully dissolved.

  • Store the IS stock solution at -20°C in an amber vial.

3.2.3. This compound Internal Standard (IS) Working Solution (100 ng/mL)

  • Pipette 100 µL of the 10 µg/mL this compound IS stock solution into a 10 mL volumetric flask.

  • Bring the flask to volume with methanol:water (1:1, v/v).

  • This working solution will be used to spike all calibration standards and samples.

Preparation of Calibration Curve Standards

Prepare a series of at least five calibration standards by serially diluting the domoic acid primary stock solution. The following is an example of a calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • Working Stock Solution (1 µg/mL): Dilute 100 µL of the 100 µg/mL domoic acid primary stock solution to 10 mL with methanol:water (1:1, v/v).

  • Calibration Standards:

    • CS1 (100 ng/mL): Take 1 mL of the 1 µg/mL working stock and dilute to 10 mL.

    • CS2 (50 ng/mL): Take 500 µL of the 1 µg/mL working stock and dilute to 10 mL.

    • CS3 (10 ng/mL): Take 100 µL of the 1 µg/mL working stock and dilute to 10 mL.

    • CS4 (5 ng/mL): Take 50 µL of the 1 µg/mL working stock and dilute to 10 mL.

    • CS5 (1 ng/mL): Take 10 µL of the 1 µg/mL working stock and dilute to 10 mL.

  • Spiking with Internal Standard: To 900 µL of each calibration standard (CS1-CS5) and a blank (methanol:water), add 100 µL of the 100 ng/mL this compound IS working solution. This results in a final internal standard concentration of 10 ng/mL in each vial.

Sample Preparation
  • Homogenize the sample matrix (e.g., shellfish tissue) following established procedures.

  • Extract domoic acid from a known amount of the homogenized sample using an appropriate solvent, typically a mixture of methanol and water.[3]

  • Centrifuge the extract to pellet solid material.

  • Take a known volume of the supernatant (e.g., 900 µL) and spike it with 100 µL of the 100 ng/mL this compound IS working solution.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Domoic Acid: 312.1 > 266.1 (quantifier), 312.1 > 248.1 (qualifier).[3][4]

    • This compound: 315.1 > 269.1 (quantifier).

Data Presentation

The quantitative data for the calibration curve should be summarized in a clear and structured table. The linearity of the curve should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.[3][5]

Table 1: Example Calibration Curve Data for Domoic Acid using this compound as an Internal Standard.

Calibration StandardDomoic Acid Concentration (ng/mL)Domoic Acid Peak AreaThis compound Peak AreaPeak Area Ratio (DA/DA-d3)
Blank0Not Detected1,520,0000.000
CS1135,0001,510,0000.023
CS25180,0001,530,0000.118
CS310355,0001,500,0000.237
CS4501,780,0001,525,0001.167
CS51003,550,0001,515,0002.343

Linearity: A plot of the Peak Area Ratio versus Domoic Acid Concentration will yield a linear regression equation (y = mx + c) and a coefficient of determination (R²). For the example data above, a linear curve with R² > 0.99 would be expected.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for preparing the calibration curve and analyzing samples using this compound as an internal standard.

G cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_sample Sample Preparation cluster_analysis Analysis DA_stock Domoic Acid Primary Stock (100 µg/mL) DA_work Domoic Acid Working Stock (1 µg/mL) DA_stock->DA_work DAd3_stock This compound IS Stock (10 µg/mL) DAd3_work This compound IS Working Solution (100 ng/mL) DAd3_stock->DAd3_work serial_dil Serial Dilution of DA Working Stock DA_work->serial_dil spike_cal Spike Standards with This compound IS DAd3_work->spike_cal spike_sample Spike Extract with This compound IS DAd3_work->spike_sample cal_standards Calibration Standards (CS1-CS5) serial_dil->cal_standards cal_standards->spike_cal final_cal Final Calibration Standards (1-100 ng/mL DA, 10 ng/mL DA-d3) spike_cal->final_cal lcms LC-MS/MS Analysis final_cal->lcms sample_hom Sample Homogenization extraction Extraction of Domoic Acid sample_hom->extraction extraction->spike_sample filter_sample Filtration spike_sample->filter_sample final_sample Final Sample for Analysis filter_sample->final_sample final_sample->lcms data_proc Data Processing lcms->data_proc quant Quantification using Calibration Curve data_proc->quant

Caption: Workflow for Domoic Acid quantification using a this compound internal standard.

Logic of Internal Standard Calibration

The following diagram illustrates the logical relationship in the internal standard calibration method.

G DA_conc Known Domoic Acid Concentration cal_curve Calibration Curve DA_conc->cal_curve DA_area Measured Domoic Acid Peak Area ratio Peak Area Ratio (DA Area / DA-d3 Area) DA_area->ratio DAd3_conc Constant this compound Concentration DAd3_area Measured this compound Peak Area DAd3_area->ratio ratio->cal_curve unknown_conc Unknown Domoic Acid Concentration cal_curve->unknown_conc

Caption: Logic of quantification using an internal standard calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of domoic acid. By following this detailed protocol, researchers, scientists, and drug development professionals can achieve accurate and precise results in their analyses. The implementation of this method is essential for ensuring the safety of seafood products, advancing toxicological research, and supporting regulatory compliance.

References

Domoic Acid-d3 as an internal standard for HPLC-UV analysis

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Analysis of Domoic Acid in Shellfish using HPLC-UV with Domoic Acid-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms.[1][2] It can accumulate in shellfish, posing a significant risk to human health, leading to a condition known as Amnesic Shellfish Poisoning (ASP).[1][2] Regulatory monitoring of domoic acid levels in seafood is crucial for public safety.[1][2] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used and official method for the quantification of domoic acid, with detection facilitated by its strong absorbance at 242 nm.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, can significantly improve the accuracy and precision of the analytical method. The internal standard is added to samples, calibration standards, and quality control samples at a constant concentration. It co-elutes with the analyte of interest and helps to correct for variations in sample preparation, injection volume, and instrument response. While traditionally HPLC-UV methods for domoic acid have utilized external standards[4], the incorporation of an internal standard like this compound enhances method robustness, particularly when dealing with complex sample matrices like shellfish tissue that are prone to matrix effects.[5]

This application note provides a detailed protocol for the quantitative analysis of domoic acid in shellfish tissue using HPLC-UV with this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Domoic Acid (DA) certified reference material (CRM)

  • This compound (DA-d3) internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) cartridges

  • 0.45 µm syringe filters

Preparation of Standard Solutions

2.1. Domoic Acid Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of DA CRM and dissolve in 10 mL of deionized water to obtain a stock solution of 1000 µg/mL. Store at -20°C.

2.2. This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of DA-d3 and dissolve in 10 mL of deionized water to obtain a stock solution of 100 µg/mL. Store at -20°C.

2.3. Working Standard Solutions: Prepare a series of calibration standards by diluting the DA stock solution with a 10% acetonitrile in water solution. A constant amount of the DA-d3 internal standard stock solution is added to each calibration standard to achieve a final concentration of 1 µg/mL.

Calibration StandardConcentration of DA (µg/mL)
CAL 10.1
CAL 20.5
CAL 31.0
CAL 45.0
CAL 510.0
CAL 620.0
Sample Preparation

3.1. Extraction:

  • Weigh 4.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add 16 mL of 50% aqueous methanol.[4]

  • Homogenize for 3 minutes at high speed.

  • Centrifuge the mixture at 4000 x g for 10 minutes.

  • Collect the supernatant.

3.2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a SAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 1 mL of the sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of 10% acetonitrile in water.

  • Elute the domoic acid with 2 mL of 0.5 M NaCl in 10% acetonitrile.

  • Add the DA-d3 internal standard to the eluted sample to a final concentration of 1 µg/mL.

HPLC-UV Analysis

4.1. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 10% Acetonitrile in water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
UV Detection 242 nm

4.2. Data Analysis: The concentration of domoic acid in the samples is determined by calculating the peak area ratio of domoic acid to this compound. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of domoic acid in the samples is then calculated using the linear regression equation from the calibration curve.

Data Presentation

Table 1: Linearity of Calibration Curve
Concentration (µg/mL)Peak Area Ratio (DA/DA-d3)
0.10.052
0.50.255
1.00.510
5.02.545
10.05.090
20.010.180
0.9998
Table 2: Method Validation Parameters
ParameterResult
Limit of Detection (LOD) 0.05 µg/g
Limit of Quantification (LOQ) 0.15 µg/g
Recovery (%) 92-105%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%

Visualizations

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis sample Homogenized Shellfish Tissue extraction Extraction with 50% Aqueous Methanol sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Condition SAX Cartridge supernatant->conditioning loading Load Sample Extract conditioning->loading washing Wash Cartridge loading->washing elution Elute Domoic Acid washing->elution add_is Add this compound Internal Standard elution->add_is hplc_uv HPLC-UV Analysis (242 nm) add_is->hplc_uv data_analysis Data Analysis (Peak Area Ratio) hplc_uv->data_analysis

Caption: Experimental workflow for the analysis of domoic acid.

G cluster_calibration Calibration Curve Generation cluster_quantification Sample Quantification standards Prepare Calibration Standards (DA + constant DA-d3) analysis Analyze by HPLC-UV standards->analysis ratio Calculate Peak Area Ratio (DA / DA-d3) analysis->ratio plot Plot Ratio vs. Concentration ratio->plot curve Generate Linear Regression Curve plot->curve quantify Quantify DA Concentration using Calibration Curve curve->quantify sample Analyze Sample with DA-d3 sample_ratio Calculate Peak Area Ratio (DA / DA-d3) sample->sample_ratio sample_ratio->quantify

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: Quantitative Analysis of Domoic Acid in Shellfish Tissue by GC/MS with Isotope Dilution using Domoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of domoic acid (DA) in shellfish tissue using gas chromatography-mass spectrometry (GC/MS) coupled with an isotope dilution strategy. Due to the low volatility of domoic acid, a derivatization step is required to facilitate its analysis by GC/MS. This protocol employs a silylation reaction to create a more volatile derivative. The use of a stable isotope-labeled internal standard, Domoic Acid-d3, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The method involves sample homogenization, solid-phase extraction (SPE) for cleanup, derivatization, and subsequent GC/MS analysis. This approach is suitable for researchers and drug development professionals requiring reliable quantification of domoic acid in complex biological matrices.

Introduction

Domoic acid is a potent neurotoxin produced by certain species of marine diatoms. It can accumulate in shellfish, posing a significant risk to human health upon consumption, leading to a condition known as Amnesic Shellfish Poisoning (ASP). Consequently, sensitive and accurate analytical methods for the determination of domoic acid in seafood are essential for food safety and toxicological studies.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for domoic acid analysis, GC/MS offers a viable alternative, particularly when appropriate sample preparation and derivatization are employed.[1] Derivatization is crucial to increase the volatility of the polar domoic acid molecule, making it amenable to gas chromatography.[2][3] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing hydroxyl and carboxyl groups, such as domoic acid.

This protocol utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent. To enhance the accuracy of quantification, a stable isotope-labeled internal standard, this compound, is incorporated. This internal standard closely mimics the chemical behavior of the native analyte throughout the extraction, derivatization, and analysis process, thereby compensating for potential matrix effects and procedural losses.

Experimental Protocol

Materials and Reagents
  • Domoic Acid (DA) standard

  • This compound (DA-d3) internal standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridges

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • GC/MS system

Sample Preparation and Extraction
  • Homogenization: Weigh 1 g of shellfish tissue into a centrifuge tube.

  • Spiking: Add a known amount of this compound internal standard solution to the tissue homogenate.

  • Extraction: Add 4 mL of 80:20 methanol/water to the tube. Homogenize the mixture for 2 minutes.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 4 mL of 80:20 methanol/water.

  • Pooling: Combine the supernatants from both extractions.

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a strong cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.

  • Elution: Elute the domoic acid and its internal standard with 5 mL of 5% formic acid in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

Derivatization
  • Reagent Addition: To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

  • Cooling: Allow the reaction mixture to cool to room temperature before GC/MS analysis.

GC/MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

AnalyteDerivatized MoietyMonitored Ions (m/z)
Domoic AcidTris-TMS266, 356, 456
This compoundTris-TMS269, 359, 459

Quantitative Data

The performance of the method should be evaluated by constructing a calibration curve and determining the recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables provide representative data.

Table 1: Calibration Curve for Domoic Acid

Concentration (ng/mL)DA/DA-d3 Peak Area Ratio
100.102
250.255
500.510
1001.02
2502.54
5005.08
Correlation Coefficient (r²) >0.995

Table 2: Method Validation Parameters

ParameterResult
Recovery85-110%
Limit of Detection (LOD)5 ng/g
Limit of Quantification (LOQ)15 ng/g

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_derivatization Derivatization cluster_analysis Analysis sample Shellfish Tissue homogenize Homogenization sample->homogenize spike Spike with DA-d3 homogenize->spike extract Methanol/Water Extraction spike->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect spe SPE Cleanup (SCX) collect->spe dry Evaporation spe->dry derivatize Silylation with MSTFA dry->derivatize gcms GC/MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for GC/MS analysis of domoic acid.

Domoic Acid Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_products Products DA Domoic Acid DA_TMS Tris-TMS-Domoic Acid (Volatile Derivative) DA->DA_TMS  + Pyridine, 70°C MSTFA MSTFA (Silylating Agent) MSTFA->DA_TMS

Caption: Silylation of domoic acid for GC/MS analysis.

Conclusion

The described GC/MS method with isotope dilution using this compound provides a reliable and accurate approach for the quantification of domoic acid in shellfish tissue. The protocol, encompassing a streamlined extraction, cleanup, and derivatization procedure, is well-suited for routine monitoring and research applications where precise measurement of domoic acid is required. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of high quality.

References

Application Note: Solid-Phase Extraction Protocol for Domoic Acid with Domoic Acid-d3 Spiking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoic acid (DA) is a potent neurotoxin produced by certain species of marine diatoms, primarily of the genus Pseudo-nitzschia.[1] Accumulation of this toxin in shellfish and other marine organisms can lead to Amnesic Shellfish Poisoning (ASP) in humans and marine wildlife.[2] Consequently, sensitive and reliable analytical methods for the quantification of domoic acid in various matrices are crucial for public health and environmental monitoring.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of domoic acid from shellfish tissue and seawater samples. The method incorporates the use of a deuterated internal standard, Domoic Acid-d3, to ensure accurate and precise quantification by correcting for matrix effects and variations in extraction recovery. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • Domoic Acid (certified reference material)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • C18 Solid-Phase Extraction (SPE) Cartridges (e.g., 200 mg, 3 mL)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Analytical balance

  • Micropipettes

  • Autosampler vials

Experimental Protocols

Preparation of Standard Solutions
  • Domoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve domoic acid certified reference material in methanol to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the domoic acid stock solution with 10% aqueous methanol. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with 10% aqueous methanol to prepare a 1 µg/mL spiking solution.

Sample Preparation

Shellfish Tissue

  • Homogenize a representative sample of shellfish tissue.

  • Weigh approximately 2 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution). The final concentration of the internal standard should be within the linear range of the analytical method.

  • Add 8 mL of 50% aqueous methanol.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • To the supernatant, add formic acid to a final concentration of 1%. This acidification is critical for the retention of domoic acid on the C18 SPE cartridge.[1]

Seawater

  • Filter the seawater sample through a 0.45 µm filter to remove particulate matter.

  • Measure 100 mL of the filtered seawater.

  • Spike the sample with a known volume of the this compound internal standard spiking solution.

  • Acidify the sample by adding formic acid to a final concentration of 1%.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for a 200 mg, 3 mL C18 SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the prepared sample extract (from shellfish or seawater) onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water containing 1% formic acid to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum for approximately 5 minutes to remove any residual water.

  • Elution: Elute the domoic acid and the internal standard from the cartridge with 4 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of 10% aqueous methanol.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The use of this compound as an internal standard allows for accurate quantification by correcting for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. The concentration of domoic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards containing a constant concentration of the internal standard.

ParameterTypical ValueReference
Recovery > 90%[1][3]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL
Linearity (R²) > 0.99

Note: LOD and LOQ are instrument-dependent and should be determined for each specific analytical setup.

Visualization

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Sample Shellfish Tissue or Seawater Sample Spike Spike with This compound Sample->Spike Extract Extraction (50% Methanol for tissue) Spike->Extract Acidify Acidification (1% Formic Acid) Extract->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (1% Formic Acid in Water) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Experimental workflow for the solid-phase extraction of domoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Domoic Acid-d3 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of Domoic Acid-d3 in complex matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

Signal suppression, also known as matrix effect, is the reduction of the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix. This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.

Q2: What are the common sources of signal suppression in this compound analysis?

Common sources of signal suppression for this compound in complex matrices like shellfish, urine, or plasma include:

  • High salt concentrations: Can alter the droplet surface tension and affect analyte ionization.

  • Phospholipids: Abundant in biological membranes, they are known to cause significant ion suppression.

  • Co-eluting endogenous compounds: Other small molecules from the matrix that are not removed during sample preparation can compete with this compound for ionization.

Q3: How can I determine if my this compound signal is being suppressed?

You can assess signal suppression by comparing the peak area of this compound in a neat solution (solvent) to the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant decrease in the peak area in the matrix extract indicates signal suppression.

Q4: Is it possible to completely eliminate signal suppression?

Completely eliminating signal suppression can be challenging, especially in very complex matrices. The goal of troubleshooting is to minimize and control the matrix effects to a level that allows for accurate and reproducible quantification.

Troubleshooting Guide

Issue: Low or Inconsistent this compound Signal

Question: I am observing a weak or variable signal for my internal standard, this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low or inconsistent signal for your deuterated internal standard is a critical issue that can compromise the accuracy of your quantitative analysis. The following steps will guide you through troubleshooting this problem.

start Low/Inconsistent DA-d3 Signal sample_prep Review Sample Preparation start->sample_prep lc_params Optimize LC Parameters start->lc_params ms_params Optimize MS Parameters start->ms_params sub_prep1 Inadequate Cleanup? sample_prep->sub_prep1 sub_lc1 Co-elution with Interferences? lc_params->sub_lc1 sub_ms1 Suboptimal Ionization? ms_params->sub_ms1 sub_prep2 Improve Extraction/Cleanup (e.g., SPE) sub_prep1->sub_prep2 Yes sub_prep3 Dilute Sample Extract sub_prep1->sub_prep3 If cleanup is optimized end Signal Improved sub_prep2->end sub_prep3->end sub_lc2 Modify Gradient/ Change Column sub_lc1->sub_lc2 Yes sub_lc2->end sub_ms2 Adjust ESI Source Parameters sub_ms1->sub_ms2 Yes sub_ms2->end

Troubleshooting workflow for low this compound signal.

1. Evaluate and Optimize Sample Preparation:

  • Inadequate Sample Cleanup: The most common cause of signal suppression is insufficient removal of matrix components.

    • Solution: Implement or refine a Solid-Phase Extraction (SPE) cleanup step. Strong Anion Exchange (SAX) and Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges have been shown to be effective for cleaning up domoic acid samples.[1][2]

  • Sub-optimal Extraction: The extraction solvent may not be efficiently recovering this compound from the matrix.

    • Solution: While a 50% methanol/water mixture is commonly used, pure methanol has been shown to have higher extraction efficiency in some cases.[3]

  • Sample Dilution: If extensive sample cleanup is not feasible, diluting the sample extract can reduce the concentration of interfering matrix components.[4]

2. Optimize Liquid Chromatography (LC) Parameters:

  • Co-elution of Interferences: Your this compound may be co-eluting with a significant amount of matrix components.

    • Solution: Adjust the chromatographic gradient to better separate this compound from the matrix interferences. Consider using a different stationary phase (column) if gradient optimization is insufficient. A C18 column is commonly used for domoic acid analysis.[1]

3. Optimize Mass Spectrometry (MS) Parameters:

  • Sub-optimal Ion Source Parameters: The Electrospray Ionization (ESI) source parameters may not be optimal for this compound in your specific matrix.

    • Solution: Perform a matrix-matched infusion of this compound and systematically optimize ESI parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to maximize the signal.

Experimental Protocols

Protocol 1: Sample Extraction from Shellfish Tissue

This protocol is based on methodologies for extracting domoic acid from shellfish.[1]

  • Homogenization: Homogenize a representative sample of the shellfish tissue (at least 100-150g of pooled tissue) using a blender or grinder.

  • Weighing: Accurately weigh 5.0 g ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 12.0 mL of 50% methanol in water to the centrifuge tube.

    • Vortex for 1 minute.

    • Ultrasonicate for 10 minutes.

    • Vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended):

    • Add another 5.0 mL of 50% methanol to the pellet.

    • Vortex and centrifuge as before.

    • Combine the supernatants.

  • Final Centrifugation: Centrifuge the combined supernatant at 10,000 rpm for 15 minutes to remove any remaining fine particles.

  • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm filter before SPE cleanup or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol outlines a general procedure for SPE cleanup using a Strong Anion Exchange (SAX) cartridge.[1]

start Start SPE Cleanup condition Condition Cartridge (e.g., Methanol, Water) start->condition equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate load Load Sample Extract equilibrate->load wash Wash Cartridge (e.g., 10% Acetonitrile) load->wash elute Elute Domoic Acid (e.g., 0.3% Formic Acid) wash->elute end Collect Eluate for Analysis elute->end

General workflow for SPE cleanup of Domoic Acid.
  • Cartridge Conditioning: Condition a SAX SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 5.0 mL of the filtered sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5.0 mL of 10% v/v acetonitrile in water to remove neutral and weakly retained interferences.

  • Elution: Elute the domoic acid from the cartridge with 4.0 mL of 0.3% v/v formic acid in water.

  • Final Preparation: The eluate is ready for direct injection or can be evaporated and reconstituted in the initial mobile phase for pre-concentration.

Data Summaries

Table 1: Comparison of Extraction Solvents for Domoic Acid from Mussel Tissue

Extraction SolventRecovery EfficiencyReference
Methanol/Water (80:20)14%[3]
Methanol85%[3]

Table 2: Reported Recovery Rates for Domoic Acid using SPE Cleanup

SPE Sorbent TypeMatrixRecovery RateReference
Strong Anion Exchange (SAX)Mussel Tissue93%
Hydrophilic-Lipophilic Balanced (HLB)Shellfish92.7%[2]

References

Domoic Acid-d3 Technical Support Center: Addressing Potential Deuterium Exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for deuterium exchange in Domoic Acid-d3. The following information is intended to help users anticipate and troubleshoot issues related to the isotopic stability of this internal standard during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, which is used as an internal standard in quantitative analysis, loss of deuterium can lead to a mass shift, compromising the accuracy of analytical measurements.[2][3][4]

Q2: Where are the deuterium atoms located on this compound?

A2: The IUPAC name for this compound is (2S,3S,4S)-2-Carboxy-4-[(1Z,3E,5R)-5-carboxy-1-methyl-1,3-hexadien-1-yl]-3-pyrrolidineacetic Acid-d3. While the exact position of the three deuterium atoms is not explicitly stated in the name, they are typically placed on non-exchangeable positions to ensure isotopic stability. For this compound, it is presumed that the deuterium atoms are located on the methyl group of the hexadienyl side chain, a position that is not readily susceptible to exchange under typical experimental conditions.

Q3: Which functional groups on the Domoic Acid molecule are most susceptible to deuterium exchange?

A3: Domoic Acid possesses several functional groups with protons that have the potential to exchange with deuterium from solvents. These include:

  • Carboxylic acid protons (-COOH): These are highly acidic and will readily exchange with protons from protic solvents (e.g., water, methanol).[5][6]

  • Secondary amine proton (-NH-): The proton on the nitrogen of the pyrrolidine ring is also exchangeable.[6]

  • Allylic protons: The protons on the carbon atoms adjacent to the double bonds in the hexadienyl side chain can be susceptible to exchange, particularly under certain catalytic conditions.

It is important to note that the deuterium atoms in this compound are strategically placed on what are considered non-exchangeable positions to minimize this issue.

Q4: Under what experimental conditions is deuterium exchange most likely to occur?

A4: The rate of deuterium exchange is influenced by several factors:

  • pH: Exchange of acidic protons (like those on carboxylic acids) is catalyzed by both acid and base. The minimum rate of exchange for many organic molecules is typically observed in the pH range of 2 to 3.[5]

  • Temperature: Higher temperatures can increase the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile, chloroform) are less likely to cause exchange.

  • Catalysts: The presence of acid, base, or metal catalysts can promote the exchange of even less acidic protons.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate quantification or variable internal standard response. Loss of deuterium from this compound due to back-exchange.- Prepare samples in aprotic or deuterated solvents whenever possible. - If aqueous solutions are necessary, use D₂O-based buffers and minimize the time the sample is in the protic solvent. - Maintain a low pH (around 2.5-3.0) and low temperature (e.g., on ice) during sample preparation and analysis to minimize exchange rates.[1] - Avoid prolonged storage of this compound in protic, non-deuterated solvents.
Appearance of unexpected peaks in the mass spectrum at lower m/z values for the internal standard. Partial deuterium exchange leading to a mixed population of Domoic Acid with d2, d1, and d0 labeling.- Review sample preparation and LC/MS mobile phase composition. Ensure the use of high-purity solvents. - Perform a control experiment by analyzing a freshly prepared solution of this compound to confirm its initial isotopic purity.
Gradual decrease in the isotopic purity of the this compound stock solution over time. Contamination of the stock solution with moisture (H₂O).- Store this compound stock solutions in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents for preparing stock solutions. - Avoid repeated opening and closing of the stock solution vial in a humid environment.

Experimental Protocols

Protocol 1: Recommended Handling and Preparation of this compound for LC-MS Analysis
  • Solvent Selection:

    • For stock solutions, use anhydrous aprotic solvents such as acetonitrile or methanol.

    • For sample dilution and mobile phases, if possible, use solvents with a high percentage of organic phase. If aqueous phases are required, consider using D₂O to prepare buffers to minimize back-exchange.

  • pH Control:

    • Maintain the pH of aqueous solutions and mobile phases at the minimum of the exchange curve, which is typically around pH 2.5-3.0, to slow down the exchange of any potentially labile protons.[1]

  • Temperature Control:

    • Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C).

    • Use a cooled autosampler to maintain low temperatures during LC-MS analysis.

  • Storage:

    • Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) in a tightly sealed, amber vial to protect from light and moisture.

Protocol 2: Assessing the Isotopic Stability of this compound

This protocol allows for the evaluation of deuterium exchange under specific experimental conditions.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the solvent system and conditions (pH, temperature) that will be used for the actual experiment.

    • Prepare a control sample in a non-exchange-promoting solvent (e.g., anhydrous acetonitrile).

  • Time-Course Analysis:

    • Analyze the samples by LC-MS or high-resolution mass spectrometry at different time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Data Analysis:

    • Monitor the mass spectrum of the this compound peak.

    • Quantify the relative intensities of the peaks corresponding to this compound, -d2, -d1, and -d0 at each time point.

    • A significant increase in the abundance of the lower mass isotopologues over time indicates that deuterium exchange is occurring under the tested conditions.

Visualizations

Deuterium_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting DA_d3 This compound (in storage solvent) Dilution Dilution in Working Solvent DA_d3->Dilution Minimize exposure to protic solvents Matrix Spiking into Sample Matrix Dilution->Matrix LC_MS LC-MS Analysis Matrix->LC_MS Maintain low T & pH Data Data Acquisition LC_MS->Data Check_Purity Isotopic Purity Check Data->Check_Purity Check_Purity->Dilution Optimize solvent & conditions

Caption: Workflow for handling this compound and troubleshooting potential deuterium exchange.

Deuterium_Exchange_Factors cluster_factors Factors Influencing Deuterium Exchange cluster_mitigation Mitigation Strategies DA_d3 This compound Stability pH pH of Solution DA_d3->pH Temp Temperature DA_d3->Temp Solvent Solvent Type (Protic vs. Aprotic) DA_d3->Solvent Time Exposure Time DA_d3->Time Low_pH Low pH (2.5-3.0) pH->Low_pH Low_Temp Low Temperature Temp->Low_Temp Aprotic Aprotic/Deuterated Solvents Solvent->Aprotic Min_Time Minimize Incubation Time Time->Min_Time

Caption: Key factors influencing deuterium exchange and corresponding mitigation strategies.

References

Overcoming matrix effects when using Domoic Acid-d3 in shellfish extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Domoic Acid-d3 as an internal standard in shellfish extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of domoic acid in shellfish?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In shellfish extracts, complex molecules like salts, proteins, and lipids can interfere with the ionization of domoic acid and its internal standard, this compound, in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[2] However, significant or differential matrix effects can still impact the accuracy of the results.

Q3: What are the common sample preparation methods to reduce matrix effects for domoic acid analysis in shellfish?

A3: The most common initial extraction method is a mixture of methanol and water (typically 50:50 v/v).[3] To further reduce matrix interferences, a cleanup step is often employed. Common cleanup techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering compounds. Different types of SPE cartridges can be used, with Strong Anion Exchange (SAX) and Weak Anion Exchange (WAX) being particularly effective for the acidic domoic acid molecule.[4][5] Polymeric sorbents have also been shown to be effective in reducing matrix effects for marine toxins.[6]

  • Dispersive Solid-Phase Extraction (dSPE): This technique involves adding the SPE sorbent directly to the sample extract, followed by centrifugation and collection of the supernatant. It is a rapid and simple cleanup method.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[2][7]

Q4: How can I assess the extent of matrix effects in my shellfish samples?

A4: The post-extraction addition method is a common technique to quantify matrix effects. This involves comparing the signal response of an analyte spiked into a pre-extracted blank shellfish matrix to the response of the analyte in a pure solvent. A significant difference in signal indicates the presence of matrix effects.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in shellfish extracts.

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for both Domoic Acid and this compound Severe ion suppression from the shellfish matrix.- Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).[6] - Dilute the sample extract to reduce the concentration of matrix components.[2] - Optimize the chromatographic separation to better separate domoic acid from interfering compounds.[8]
Inconsistent or poor recovery of this compound - The internal standard is also being suppressed by the matrix. - The cleanup step is removing the internal standard along with interferences. - Instability of the deuterated standard in certain sample matrices or solvent conditions.- Evaluate matrix effects on this compound specifically using the post-extraction addition method. - Optimize the SPE protocol (e.g., sorbent type, wash and elution solvents) to ensure elution of the internal standard. - Verify the stability of this compound in your specific extraction solvent and sample matrix over time.
High variability in quantitative results between replicate injections - Inconsistent matrix effects across samples. - Carryover from previous injections.- Homogenize samples thoroughly to ensure uniformity. - Implement a robust SPE cleanup to minimize sample-to-sample matrix variability. - Optimize the LC wash method between injections to prevent carryover.
Poor peak shape for Domoic Acid and/or this compound - Co-elution with interfering matrix components. - Inappropriate mobile phase pH.- Adjust the LC gradient to improve separation from matrix components. - Optimize the mobile phase pH to ensure consistent ionization and peak shape for domoic acid. A pH of 2.5 has been shown to be effective.[8]
This compound signal is suppressed differently than the native Domoic Acid Differential matrix effects on the analyte and the internal standard. This can occur in highly complex matrices.- A more effective sample cleanup is crucial to minimize these differential effects. - Matrix-matched calibration standards may be necessary to compensate for this phenomenon.[1]

Experimental Protocols

Standard Extraction of Domoic Acid from Shellfish Tissue

This protocol is a widely used method for the initial extraction of domoic acid.

  • Homogenization: Homogenize a representative sample of shellfish tissue (e.g., 4 grams) until a uniform consistency is achieved.[3]

  • Extraction: Add 16 mL of 50% aqueous methanol (methanol:water, 50:50 v/v) to the homogenized tissue.[3]

  • Vortexing/Blending: Vortex or blend the mixture at high speed for 3 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at ≥3000 x g for 10 minutes to pellet the solid material.[3]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to LC-MS/MS analysis or further cleanup.[3]

Solid-Phase Extraction (SPE) Cleanup using Strong Anion Exchange (SAX)

This protocol is effective for removing matrix interferences from the initial extract.

  • Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Loading: Load a specific volume of the filtered shellfish extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., deionized water or a low percentage of methanol in water) to remove neutral and weakly retained interferences.

  • Elution: Elute the domoic acid and this compound from the cartridge using a solvent containing a small percentage of a weak acid (e.g., 1-2% formic acid in methanol) to disrupt the ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize validation data from various studies on domoic acid analysis in shellfish, highlighting the performance of different methods.

Table 1: Method Performance for Domoic Acid Analysis in Mussels

ParameterMethodResultReference
Recovery LC-MS/MS with dSPE (HLB and GCB)90.9% - 109.3%[4][9]
Intra-day Precision (RSD) LC-MS/MS with dSPE (HLB and GCB)< 8.2%[4][9]
Inter-day Precision (RSD) LC-MS/MS with dSPE (HLB and GCB)< 8.2%[4][9]
Limit of Detection (LOD) LC-MS/MS with dSPE (HLB and GCB)5 µg/kg[4][9]
Matrix Effect On-line SPE (WAX) LC-DAD-MS/MS< 8%[5]

Table 2: Recovery of Domoic Acid in Various Shellfish Species using HPLC-UV

Shellfish SpeciesMean Recovery (%)Reference
Mussel90.7 - 95.7[10]
Various Marine Invertebrates88.6 - 110.5[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis homogenization Shellfish Tissue Homogenization extraction Methanol/Water Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration spe Solid-Phase Extraction (SPE) filtration->spe High Matrix dilution Dilution filtration->dilution Moderate Matrix lcms LC-MS/MS Analysis with This compound filtration->lcms Low Matrix spe->lcms dilution->lcms

Caption: Experimental workflow for domoic acid analysis in shellfish.

troubleshooting_logic start Poor Quantitative Results? check_signal Low or Inconsistent Signal for Analyte and IS? start->check_signal Yes check_recovery Poor IS Recovery? start->check_recovery Yes check_variability High Result Variability? start->check_variability Yes solution_suppression Implement/Optimize Cleanup (SPE, Dilution) check_signal->solution_suppression solution_is Optimize Cleanup for IS Evaluate IS Stability check_recovery->solution_is solution_homogeneity Improve Homogenization Use Robust Cleanup check_variability->solution_homogeneity

Caption: Troubleshooting decision tree for domoic acid analysis.

References

Reasons for poor recovery of Domoic Acid-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Domoic Acid-d3 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of domoic acid, a neurotoxin that can accumulate in shellfish.[1][2] In analytical chemistry, particularly in mass spectrometry-based methods, it serves as an internal standard.[3] Because it is chemically almost identical to the non-deuterated domoic acid, it behaves similarly during sample extraction, cleanup, and chromatographic separation.[3][4] The key difference is its higher mass due to the deuterium atoms, which allows it to be distinguished from the native domoic acid by the mass spectrometer.[3] This allows for accurate quantification by correcting for any analyte loss during the sample preparation process.[5]

Q2: What are the typical recovery rates for this compound?

Acceptable recovery rates for internal standards can vary depending on the complexity of the sample matrix and the analytical method. However, excessively low or highly variable recovery can indicate a problem with the sample preparation process and may lead to unreliable quantification.[5] For instance, in the analysis of domoic acid in serum and urine, recoveries have been reported to range from 90% to 98%.[6]

Q3: What are the primary factors that can lead to poor recovery of this compound?

Several factors can contribute to the poor recovery of this compound, including:

  • Inefficient Extraction: The chosen solvent system or extraction technique may not be effectively removing the internal standard from the sample matrix.

  • Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins in shellfish tissue) can interfere with the extraction process or suppress the ionization of the internal standard in the mass spectrometer.[5][7][8]

  • Degradation: Although generally stable, extreme pH or temperature conditions during sample preparation could potentially lead to the degradation of this compound.[9]

  • Issues with Solid-Phase Extraction (SPE): Improper SPE cartridge selection, inadequate conditioning, or incorrect elution solvents can result in the loss of the internal standard.

  • Deuterium Exchange: In some cases, deuterium atoms on a deuterated internal standard can be exchanged for hydrogen atoms, which would alter its mass and lead to quantification errors.[10]

Q4: Is this compound stable during storage and sample preparation?

Domoic acid is known to be resistant to both heat and cold, making it difficult to remove through conventional food preparation methods like cooking or freezing.[11] Studies have also shown that domoic acid concentrations in frozen samples remain stable over long-term storage.[12] While this compound is expected to have similar stability, it is crucial to avoid extreme conditions during sample preparation that could potentially compromise its integrity.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses specific issues that can lead to poor recovery of this compound.

Issue 1: Low recovery after extraction from complex matrices like shellfish tissue.

Q: Why is my this compound recovery consistently low after performing a liquid extraction from shellfish tissue?

A: Low recovery from complex matrices like shellfish is often due to inefficient extraction or strong matrix effects. Shellfish tissue contains high levels of proteins, lipids, and other compounds that can interfere with the extraction process.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Homogenization Ensure the tissue is thoroughly homogenized to allow for complete interaction with the extraction solvent.
Inappropriate Solvent Ratio The ratio of solvent to tissue may need optimization. A common extraction solvent is a 1:1 mixture of methanol and water.[9]
Insufficient Extraction Time/Agitation Increase the extraction time or use more vigorous agitation (e.g., vortexing, sonication) to improve extraction efficiency.
Matrix Sequestration Domoic acid and its deuterated analog can be trapped within the precipitated proteins and other matrix components. Consider a second extraction of the pellet.
Precipitation of Internal Standard High concentrations of organic solvent can sometimes cause the internal standard to precipitate along with matrix components. Ensure the final solvent composition is appropriate.

Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow start Low this compound Recovery check_homogenization Review Homogenization Protocol start->check_homogenization optimize_solvent Optimize Solvent:Tissue Ratio check_homogenization->optimize_solvent If homogenization is thorough increase_extraction Increase Extraction Time/Agitation optimize_solvent->increase_extraction If ratio is optimized second_extraction Perform Second Extraction increase_extraction->second_extraction If still low check_precipitation Investigate IS Precipitation second_extraction->check_precipitation If still low spe_cleanup Implement SPE Cleanup check_precipitation->spe_cleanup If no precipitation observed end_good Recovery Improved spe_cleanup->end_good Successful end_bad Recovery Still Low spe_cleanup->end_bad Unsuccessful

Caption: A logical workflow for troubleshooting low recovery of this compound.

Issue 2: Inconsistent recovery across different samples.

Q: Why is the recovery of my this compound highly variable from one sample to the next?

A: High variability in recovery is a classic sign of matrix effects, which can differ significantly between individual samples.[7][8]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Variable Matrix Composition The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement in the mass spectrometer.[7][8]
Differential Recovery Although deuterated internal standards are designed to mimic the analyte, there can be slight differences in their extraction recovery from complex matrices.[10]
Inconsistent Sample Preparation Minor variations in the sample preparation procedure between samples can be magnified in the final results.

Strategies to Mitigate Variable Recovery:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Improved Cleanup: Implementing a more rigorous cleanup step, such as Solid-Phase Extraction (SPE), can help to remove interfering compounds.

Issue 3: Poor recovery after Solid-Phase Extraction (SPE) cleanup.

Q: I'm losing my this compound during the SPE cleanup step. What could be going wrong?

A: SPE is a powerful tool for sample cleanup, but it can also be a source of analyte loss if not properly optimized. For domoic acid analysis, strong cation exchange columns are often used.[13]

Troubleshooting the SPE Process:

SPETroubleshooting cluster_steps SPE Steps cluster_solutions Potential Solutions title Troubleshooting SPE for this compound conditioning Conditioning Is the sorbent properly solvated? solution_cond Ensure complete wetting of the sorbent with appropriate solvents. conditioning->solution_cond loading Loading Is the sample loaded too quickly? Is the pH correct? solution_load Decrease flow rate. Adjust sample pH to ensure analyte is charged. loading->solution_load washing Washing Is the wash solvent too strong, causing premature elution? solution_wash Use a weaker solvent that removes interferences but not the analyte. washing->solution_wash elution Elution Is the elution solvent strong enough to desorb the analyte? solution_elute Use a stronger solvent or adjust pH to neutralize the analyte. elution->solution_elute

Caption: Common issues and solutions for each step of the SPE process.

Quantitative Data on Recovery:

The following table summarizes expected recovery percentages from different sample preparation methods.

Method Matrix Reported Recovery (%) Reference
Oasis HLB SPESerum92 - 98[6]
Oasis HLB SPEUrine90 - 95[6]
Methanol/Water ExtractionMussel Tissue~100 (for DA)[9]

Detailed Experimental Protocols

Protocol 1: Methanol/Water Extraction from Shellfish Tissue

This protocol is adapted from standard methods for domoic acid extraction.[14][15][16]

  • Homogenization: Weigh 5.0 g ± 0.1 g of homogenized shellfish tissue into a centrifuge tube.

  • Spiking: Add a known amount of this compound internal standard solution to the tissue.

  • Extraction: Add 20 mL of 50% aqueous methanol (1:1 methanol:water).

  • Agitation: Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3000 x g or higher for 10 minutes.[15][16]

  • Collection: Carefully decant the supernatant into a clean tube.

  • Filtration: Filter a portion of the supernatant through a 0.2 µm or 0.45 µm methanol-compatible filter before analysis.[15][16]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general approach for using a strong cation exchange SPE column for cleanup of domoic acid extracts.[13]

  • Conditioning: Condition the strong cation exchange SPE cartridge with one column volume of methanol, followed by one column volume of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the filtered extract from Protocol 1 onto the SPE cartridge. A slow, consistent flow rate is recommended.

  • Washing (Interferences): Wash the cartridge with one column volume of deionized water to remove neutral and acidic interferences.

  • Washing (Salts): Wash the cartridge with one column volume of methanol to remove any remaining salts.

  • Elution: Elute the Domoic Acid and this compound from the cartridge with a suitable basic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

SamplePrepWorkflow start Homogenized Shellfish Tissue spike Spike with this compound start->spike extract Methanol/Water Extraction spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter cleanup SPE Cleanup (Optional) filter->cleanup analysis LC-MS/MS Analysis cleanup->analysis Proceed to Analysis

Caption: A standard workflow for the preparation of shellfish samples for domoic acid analysis.

References

How to improve peak shape for Domoic Acid-d3 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Domoic Acid-d3 (DA-d3) in chromatography. Our goal is to help you achieve optimal peak shape and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the expected chromatographic behavior of this compound compared to unlabeled Domoic Acid?

The chromatographic behavior of this compound is expected to be nearly identical to that of unlabeled Domoic Acid. The deuterium labeling should not significantly alter its retention time or peak shape under typical reversed-phase or HILIC conditions. Any methods developed for Domoic Acid can generally be applied directly to its deuterated analog.

Q2: What are the most critical factors affecting the peak shape of this compound?

The most critical factors influencing the peak shape of this compound are the mobile phase pH, the choice of chromatographic column, and the composition of the mobile phase, including the type and concentration of additives. Proper sample preparation is also crucial to minimize matrix effects that can lead to peak distortion.

Q3: Which type of HPLC column is best suited for this compound analysis?

Reversed-phase C18 columns are commonly used and have been shown to provide good separation and peak shape for Domoic Acid.[1] For highly polar compounds like Domoic Acid, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be an effective alternative, offering improved retention and potentially better peak shape.[2] Some studies have also shown excellent results with specialized columns like the Waters HSS T3, which provides superior retention and symmetrical peaks for polar compounds.[3]

Q4: What mobile phase additives are recommended to improve peak shape?

Acidic mobile phase additives are essential for obtaining sharp, symmetrical peaks for this compound. Formic acid (typically 0.1%) and acetic acid (up to 1%) are commonly used to suppress the ionization of the carboxylic acid groups, which helps to reduce peak tailing.[3][4][5] Trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) has also been used effectively.[6][7]

Q5: How does mobile phase pH impact the peak shape of this compound?

Mobile phase pH plays a critical role in the peak shape of acidic compounds like this compound. Operating at a low pH (typically around 2.5-3.5) ensures that the carboxyl groups are protonated, minimizing secondary interactions with the stationary phase and thus reducing peak tailing.[8] An incorrect pH can lead to a mixture of ionized and non-ionized forms of the analyte, resulting in poor peak shape and shifting retention times.[9]

Troubleshooting Guide

Poor peak shape is a common issue in chromatography. This guide addresses specific problems you might encounter during the analysis of this compound and provides systematic solutions.

Issue 1: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent problem when analyzing acidic compounds like this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups The primary cause of tailing for acidic compounds is often the interaction with residual silanol groups on the silica-based stationary phase. Solution: Lower the mobile phase pH to 2.5-3.5 using additives like formic acid or acetic acid to suppress the ionization of both the analyte and the silanol groups.[8]
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing. Solution: First, try flushing the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.[8] If the column is old or has been used extensively with complex matrices, it may need to be replaced.
Metal Chelation Domoic Acid has chelating properties and can interact with metal ions in the sample, column, or HPLC system, leading to tailing. Solution: While not explicitly documented for Domoic Acid, adding a small amount of a chelating agent like EDTA to the sample or mobile phase can sometimes mitigate this issue for similar compounds. However, ensure compatibility with your LC-MS system.
Column Overload Injecting too much sample can saturate the stationary phase and cause peak tailing. Solution: Reduce the injection volume or dilute the sample.[10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for this compound check_ph Is mobile phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid or Acetic Acid check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good flush_column Flush column with strong solvent / Use guard column check_column->flush_column Yes check_concentration Is the sample concentration too high? check_column->check_concentration No replace_column Replace the analytical column flush_column:e->replace_column:w flush_column->check_concentration replace_column->end_good reduce_injection Reduce injection volume or dilute sample check_concentration->reduce_injection Yes end_bad Problem Persists: Consult further check_concentration->end_bad No reduce_injection->end_good

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Issue 2: Peak Fronting

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is also a common chromatographic issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Overload This is the most common cause of peak fronting.[10][11] Solution: Systematically dilute your sample or reduce the injection volume.
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, it can lead to fronting. Solution: Ensure that this compound is completely dissolved in the diluent. The sample diluent should ideally match the initial mobile phase composition to avoid solubility and peak shape issues.[12]
Incompatible Injection Solvent Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting.[13][14] Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.
Channeling in the Column A void or channel in the column packing can lead to distorted peaks. Solution: This usually indicates a damaged column that needs to be replaced.
Issue 3: Split Peaks

Split peaks can be a frustrating problem that can complicate peak integration and quantification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Partially Clogged Frits or Tubing A blockage in the fluidic path before the column can cause the sample to be introduced unevenly. Solution: Systematically check for blockages by disconnecting components and checking the pressure. Replace any clogged frits or tubing.
Injection Issues A problem with the injector, such as a damaged rotor seal, can lead to split peaks.[10] Solution: Perform routine maintenance on the injector and replace worn parts.
Sample Solvent Effects If the sample is dissolved in a solvent significantly different from the mobile phase, it can cause peak splitting, especially for early eluting peaks. Solution: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.
Co-elution with an Isomer Domoic acid has several isomers. While less common for a deuterated standard, ensure that the peak splitting is not due to the presence of an isomer. Solution: Review the mass spectral data to confirm the identity of each part of the split peak. Adjusting the chromatographic conditions (e.g., gradient, mobile phase composition) may be necessary to resolve the isomers.[15]

Experimental Protocols

Detailed LC-MS/MS Protocol for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Chromatographic System:

    • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Electrospray ionization (ESI) source, operated in positive ion mode.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Example for a Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Multiple Reaction Monitoring (MRM) Transitions for this compound:

      • Precursor Ion (Q1): m/z 315.2

      • Product Ions (Q3): m/z 269.2 (quantitative), m/z 223.1 (qualitative)

      • Note: These transitions should be empirically optimized on your instrument.

  • Sample Preparation:

    • For standards, dissolve this compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

    • For biological samples, a solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup is recommended to remove matrix interferences that can affect peak shape and instrument performance.[1][4]

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Obtain Sample (e.g., shellfish tissue) extraction Extract with 50% Methanol/Water sample->extraction cleanup Cleanup using SPE or Immunoaffinity Column extraction->cleanup injection Inject sample onto LC system cleanup->injection separation Chromatographic Separation (C18 column, acidic mobile phase) injection->separation detection MS/MS Detection (ESI+, MRM mode) separation->detection integration Peak Integration and Quantification detection->integration review Review Peak Shape and Results integration->review

Caption: A general experimental workflow for the analysis of this compound.

Data Presentation

The following table summarizes typical liquid chromatography parameters that have been successfully used for the analysis of Domoic Acid, which are directly applicable to this compound for achieving good peak shape.

Table 1: Summary of LC Conditions for Optimal Domoic Acid Peak Shape

ParameterCondition 1Condition 2Condition 3Reference
Column ACQUITY UPLC BEH C18Reversed-phase C18Cogent Diamond Hydride™[1]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Trifluoroacetic Acid50% Methanol / 50% DI Water / 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Trifluoroacetic AcidAcetonitrile / 0.1% Formic Acid
Elution Mode GradientIsocratic or GradientGradient
pH ~2.7Low pH~2.7

This guide provides a comprehensive starting point for improving the peak shape of this compound in your chromatographic analyses. Remember that methodical troubleshooting and optimization are key to achieving high-quality data.

References

Minimizing ion suppression of Domoic Acid-d3 in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Domoic Acid-d3 (DA-d3) in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the ESI source. This leads to a decreased signal intensity for your target analyte, in this case, this compound. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your analytical method. The complex nature of matrices like shellfish tissue, a common sample type for domoic acid analysis, makes ion suppression a significant challenge.

Q2: How can I detect if ion suppression is affecting my this compound signal?

A2: A common method to assess ion suppression is the post-extraction spike analysis. This involves comparing the signal response of DA-d3 in a clean solvent to the response of DA-d3 spiked into a sample extract that has already gone through the sample preparation process. A significantly lower signal in the sample extract indicates the presence of ion suppression.

Q3: What are the primary causes of ion suppression in this compound analysis?

A3: The primary causes of ion suppression for DA-d3 are co-eluting matrix components from the sample. In shellfish analysis, these can include salts, lipids, proteins, and other endogenous compounds. These molecules compete with DA-d3 for ionization in the ESI source, reducing its signal.

Q4: Is this compound, as an internal standard, also affected by ion suppression?

A4: Yes, isotopically labeled internal standards like this compound are designed to co-elute with the native analyte and experience similar ion suppression. The key is that the ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification despite signal suppression. However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where detection and reliable quantification are compromised.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide will help you troubleshoot and resolve issues related to a weak or absent signal for this compound in your LC-MS/MS analysis.

Caption: Troubleshooting workflow for low this compound signal.

Detailed Steps:

  • Verify MS Instrument Performance:

    • Action: Infuse a standard solution of this compound directly into the mass spectrometer to ensure the instrument is properly tuned and detecting the analyte.

    • Expected Outcome: A strong, stable signal confirms the MS is functioning correctly. If not, retune and calibrate the instrument.

  • Evaluate Chromatographic Performance:

    • Action: Inject a this compound standard to check for peak shape, retention time, and response.

    • Expected Outcome: A sharp, symmetrical peak at the expected retention time indicates good chromatographic conditions. Poor peak shape may suggest column degradation or an inappropriate mobile phase.

  • Assess Ion Suppression:

    • Action: Perform a post-extraction spike experiment as described in the FAQs.

    • Expected Outcome: If the signal in the spiked matrix is significantly lower than in the clean solvent, ion suppression is occurring.

  • Optimize Sample Preparation:

    • Action: If ion suppression is confirmed, your sample cleanup is likely insufficient. Consider implementing or optimizing a Solid Phase Extraction (SPE) protocol.

    • Expected Outcome: A more rigorous sample preparation method will remove interfering matrix components, leading to reduced ion suppression and an improved signal.

  • Dilute Sample Extract:

    • Action: A simple, immediate strategy is to dilute the sample extract. This reduces the concentration of matrix components that cause suppression.

    • Expected Outcome: While this also dilutes the analyte, it can sometimes improve the signal-to-noise ratio and allow for detection if suppression was severe.

Issue 2: Poor Reproducibility and Inaccurate Quantification

This guide addresses issues of inconsistent results and quantification that does not meet validation criteria.

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Verify Internal Standard Performance:

    • Action: Ensure that the this compound internal standard is being added consistently and at the correct concentration to all samples and calibrants.

    • Expected Outcome: Consistent internal standard response across samples (in the absence of severe, variable suppression) is expected.

  • Evaluate Matrix Effects:

    • Action: Analyze samples from different sources or lots to assess the variability of the matrix effect.

    • Expected Outcome: If the degree of ion suppression varies significantly between samples, a more robust method is needed.

  • Use Matrix-Matched Calibrants:

    • Action: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.

    • Expected Outcome: This helps to compensate for consistent matrix effects, leading to more accurate quantification.

  • Optimize Chromatography:

    • Action: Modify the LC gradient to better separate this compound from co-eluting matrix components. Trying a different column chemistry (e.g., HILIC instead of C18) may also be beneficial.

    • Expected Outcome: Improved separation will reduce the impact of co-eluting interferences on the ionization of DA-d3.

Data on Sample Preparation and Ion Suppression

While a direct comparative study across all methods is not available, the following table summarizes findings from various studies on the effectiveness of different sample preparation techniques in reducing matrix effects for domoic acid analysis.

Sample Preparation MethodMatrixReported Matrix Effect/Ion SuppressionReference
Immunoaffinity Column (IAC) CleanupShellfish< 8%[1]
On-line SPE (Weak Anion Exchange)ShellfishNo signal enhancement or suppression observed
Simple Methanol/Water ExtractionMussel TissueMatrix effect present, but method validated with HILIC-MS/MS

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Cleanup for Shellfish Samples

This protocol is highly selective for domoic acid and has been shown to significantly reduce matrix effects.[1]

  • Extraction:

    • Homogenize 2 g of shellfish tissue with 8 mL of 75% methanol.

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with another 8 mL of 75% methanol.

    • Combine the supernatants.

  • IAC Cleanup:

    • Dilute the combined extract with an equal volume of phosphate-buffered saline (PBS).

    • Condition the immunoaffinity column with 10 mL of PBS.

    • Load the diluted extract onto the column.

    • Wash the column with 10 mL of 50% methanol.

    • Elute the domoic acid with 5 mL of methanol containing 2% ammonium hydroxide.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: On-line Solid-Phase Extraction (SPE) with Weak Anion Exchange (WAX)

This automated method provides excellent cleanup and pre-concentration.

  • Sample Preparation:

    • Homogenize 1 g of shellfish tissue with 4 mL of acetone.

    • Centrifuge at 4000 g for 5 minutes.

    • Collect the supernatant and filter through a 0.45 µm filter.

  • On-line SPE-LC-MS/MS System:

    • Use a column-switching system with a WAX SPE cartridge.

    • Loading: Inject a large volume (e.g., 100 µL) of the filtered extract onto the SPE cartridge with a high-aqueous mobile phase.

    • Washing: Wash the SPE cartridge to remove interfering components.

    • Elution: Switch the valve to elute the trapped domoic acid from the SPE cartridge onto the analytical LC column with the organic mobile phase of the analytical gradient.

Protocol 3: Simple Extraction with Methanol/Water for HILIC-MS/MS

This is a rapid method suitable for high-throughput screening when coupled with a selective HILIC separation.

  • Extraction:

    • Weigh 1 g of homogenized mussel tissue into a centrifuge tube.

    • Add 4 mL of methanol and vortex for 1 minute.

    • Centrifuge at 10,000 g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 4 mL of methanol.

    • Combine the supernatants and filter through a 0.22 µm filter prior to injection.

Optimized LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development for this compound.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC for polar interferences
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA typical gradient starts with high aqueous phase (e.g., 95% A) and ramps to a high organic phase (e.g., 95% B) to elute the analyte and clean the column.
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage~3.5 - 4.5 kV
Nebulizer Gas Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature300 - 350 °C
MRM Transition for DA-d3To be determined based on your instrument and standards

References

Adjusting Domoic Acid-d3 concentration for low-level domoic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with domoic acid (DA) and its deuterated internal standard, Domoic Acid-d3 (DA-d3), particularly for low-level detection assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is the ideal internal standard for mass spectrometry-based quantification of domoic acid.[1] Because it is labeled with deuterium, it has a different mass than the native domoic acid, allowing the mass spectrometer to distinguish between the two. However, its chemical behavior is very similar to the natural analyte during sample preparation and chromatographic separation. This similarity helps to correct for variations in sample extraction, cleanup, and instrument response, leading to more accurate and reliable quantification, especially at low concentrations.[1][2]

Q2: What is the general principle for using DA-d3 in quantitative analysis?

A2: For quantitative analysis, a known and constant concentration of DA-d3 is added to all samples, calibration standards, and quality controls.[1][3] The analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), measures the peak area ratio of the target analyte (domoic acid) to the internal standard (DA-d3).[1] A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations. The concentration of domoic acid in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Q3: What is a typical concentration for the DA-d3 internal standard?

A3: The optimal concentration of DA-d3 can vary depending on the sample matrix, the expected concentration range of domoic acid, and the sensitivity of the LC-MS/MS instrument. A common approach is to use a constant concentration that provides a stable and reproducible signal without being excessively high, which could lead to ion suppression. For instance, in a study analyzing domoic acid in mussel tissue, a constant internal standard concentration of 10 μg L⁻¹ was used for calibration standards ranging from 0.01 to 100 μg L⁻¹.[3]

Troubleshooting Guide

Problem 1: Inconsistent or poor quantification results.

  • Question: My domoic acid quantification is inconsistent across replicates, or the accuracy is poor, even with an internal standard. What could be the cause?

  • Answer: Inconsistent results despite using an internal standard can often be attributed to matrix effects.[2] Matrix effects occur when other components in the sample extract interfere with the ionization of the target analyte and/or the internal standard in the mass spectrometer source. This can lead to either suppression or enhancement of the signal. While DA-d3 is designed to co-elute and experience similar matrix effects as domoic acid, significant variations in the matrix between samples can still lead to inaccuracies. One study noted that some plasma samples had a 50% error in accuracy without internal standard normalization, which was corrected to 6% with its use, highlighting the importance of the internal standard in mitigating matrix effects.[2]

    Troubleshooting Steps:

    • Evaluate Matrix Effects: Prepare a set of quality control samples with a known concentration of domoic acid and DA-d3 in both a clean solvent and in a matrix extract from a blank sample. A significant difference in the peak areas between the two preparations indicates the presence of matrix effects.

    • Improve Sample Cleanup: If matrix effects are significant, consider implementing or optimizing a solid-phase extraction (SPE) cleanup step to remove interfering components from your sample extract.

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization. However, ensure that the final concentration of domoic acid remains above the limit of quantification (LOQ).

Problem 2: Low or no signal for the this compound internal standard.

  • Question: I am not seeing a sufficient signal for my DA-d3 internal standard. What should I do?

  • Answer: A low or absent signal for the internal standard can prevent accurate quantification.

    Troubleshooting Steps:

    • Verify Standard Preparation: Double-check the calculations and dilutions used to prepare your DA-d3 working solution. Ensure that the standard has not degraded; domoic acid can be sensitive to light and warmth.[4]

    • Check Instrument Parameters: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) transitions for DA-d3.

    • Increase Concentration: If the preparation and instrument settings are correct, you may need to increase the concentration of the DA-d3 added to your samples. Ensure the new concentration provides a strong, reproducible signal without causing detector saturation.

Problem 3: High signal for the this compound internal standard.

  • Question: The signal for my DA-d3 internal standard is very high, and I'm concerned about its impact. What are the potential issues and solutions?

  • Answer: An excessively high internal standard signal can be problematic.

    Troubleshooting Steps:

    • Check for Ion Suppression: A very high concentration of the internal standard can potentially suppress the ionization of the co-eluting domoic acid, particularly at very low concentrations.

    • Risk of Contamination: A high-concentration stock solution increases the risk of cross-contamination in the laboratory.

    • Reduce Concentration: If the signal is excessively high, prepare a more dilute working solution of DA-d3. The ideal signal should be strong and reproducible but not at a level that could saturate the detector or interfere with the detection of the target analyte.

Quantitative Data Summary

The following table summarizes key quantitative parameters for domoic acid detection from various studies, which can serve as a reference for setting up and evaluating your own experiments.

ParameterValueMatrixMethodReference
Method Detection Limit9 ng g⁻¹Mussel TissueHILIC-MS/MS[1]
Limit of Detection (LOD)0.16 ng/mLNonhuman Primate PlasmaHPLC-MS/MS[5]
Lower Limit of Quantification (LLOQ)0.31 ng/mLNonhuman Primate PlasmaHPLC-MS/MS[2][5]
On-column LOD0.52 pg-LC-MS[2]
On-column LLOQ1.0 pg-LC-MS[2]
Regulatory Limit in Shellfish20 µg/gWet Tissue-[3]

Experimental Protocols

Protocol: Quantification of Domoic Acid in Shellfish Tissue using LC-MS/MS with DA-d3 Internal Standard

This protocol is a generalized procedure based on common practices in the field.[1][3]

  • Sample Preparation and Extraction:

    • Homogenize shellfish tissue.

    • Weigh a known amount of homogenized tissue (e.g., 1 gram).

    • Add a specific volume of extraction solvent (e.g., 50% aqueous methanol).

    • Spike the sample with a known, constant concentration of DA-d3 internal standard.

    • Vortex or sonicate the sample to ensure thorough extraction.

    • Centrifuge the sample to pellet solid material.

    • Collect the supernatant. A second extraction of the pellet may be performed to improve recovery.

    • Filter the supernatant through a 0.2 µm filter before analysis.

  • LC-MS/MS Analysis:

    • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 or HILIC column is commonly used for separation.[1][6]

    • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile with a modifier like formic acid.[3][5]

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both domoic acid and DA-d3.

  • Quantification:

    • Prepare a series of calibration standards with known concentrations of domoic acid and a constant concentration of DA-d3.

    • Generate a calibration curve by plotting the peak area ratio of domoic acid to DA-d3 against the concentration of the domoic acid standards.

    • Calculate the concentration of domoic acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with DA-d3 sample->spike extract Solvent Extraction spike->extract cleanup Centrifuge & Filter extract->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (DA / DA-d3) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify DA Concentration curve->quantify

Caption: General workflow for low-level domoic acid detection using an internal standard.

troubleshooting_workflow start Inconsistent Quantification Results check_matrix Evaluate Matrix Effects? start->check_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup  Yes check_is Check Internal Standard Signal Variability check_matrix->check_is  No dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample end_good Results Improved dilute_sample->end_good verify_prep Verify IS Preparation and Addition check_is->verify_prep  Variable end_bad Further Investigation Needed check_is->end_bad  Consistent verify_prep->end_good

Caption: Troubleshooting logic for inconsistent domoic acid quantification.

References

Solving integration issues with Domoic Acid-d3 peaks in analytical software

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical challenges of Domoic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving integration issues with Domo ic Acid-d3 peaks in analytical software.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing poor integration (e.g., splitting, tailing, or fronting)?

A1: Several factors can contribute to poor peak shape and integration for this compound. These can be broadly categorized into chromatographic conditions, matrix effects, and software integration parameters. Common causes include:

  • Inappropriate mobile phase pH: The pH of your mobile phase is a critical parameter that influences the ionization state of domoic acid and, consequently, its retention and peak shape.[1][2][3]

  • Column degradation: The stationary phase of your analytical column can degrade over time, leading to voids or contamination that can cause peak splitting.

  • Matrix interferences: Complex sample matrices can contain compounds that co-elute with this compound, leading to distorted peaks.

  • Suboptimal integrator settings: The parameters used by your analytical software to detect and integrate peaks may not be optimized for the specific characteristics of your this compound peak.

Q2: Can the deuterium label in this compound affect its chromatographic behavior?

A2: Yes, while stable isotope-labeled internal standards are designed to co-elute with the native analyte, slight differences in retention time can occur. This phenomenon, known as the "isotope effect," is generally minimal but can be exacerbated by certain chromatographic conditions. It is important to verify the co-elution of Domoic Acid and its deuterated internal standard during method development.

Q3: How can I improve the separation of this compound from its isomers?

A3: Domoic acid has several isomers that can co-elute and interfere with accurate quantification.[4] Optimizing your chromatographic method is key to resolving these isomers. This can involve adjusting the mobile phase composition, gradient profile, and temperature. Derivatization of the analyte has also been shown to improve the resolution of isomers.[4]

Troubleshooting Guides

Issue 1: Peak Splitting or Tailing of the this compound Peak

Peak splitting or tailing can significantly impact the accuracy and precision of your quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Peak_Splitting_Tailing_Workflow A Start: Poor this compound Peak Shape B Check Mobile Phase pH A->B C Is pH optimal (around 2.5-3.0)? B->C D Adjust pH to 2.5-3.0 C->D No E Inspect Analytical Column C->E Yes D->B F Is column old or showing high backpressure? E->F G Replace Column F->G Yes H Evaluate Sample Matrix F->H No G->E I Are there known co-eluting interferences? H->I J Improve Sample Cleanup (e.g., SPE) I->J Yes K Optimize Integrator Settings I->K No J->H L End: Improved Peak Shape K->L

Caption: Troubleshooting workflow for poor this compound peak shape.

1. Mobile Phase pH Optimization:

The ionization of domoic acid is highly sensitive to the pH of the mobile phase. A study on the effect of pH showed that a mobile phase pH of 2.5 provides a good balance between peak shape and retention.[1][2] At higher pH values (e.g., 4.5), significant peak broadening and tailing can occur.[2]

  • Experimental Protocol: Prepare a series of mobile phases with varying pH values (e.g., 2.0, 2.5, 3.0, 3.5, 4.0). Inject a standard solution of this compound and analyze the resulting peak shape, retention time, and signal-to-noise ratio.

Mobile Phase pHPeak Asymmetry (Tailing Factor)Observations
2.01.1Good peak shape, but close elution to other components may occur.
2.51.0Excellent, symmetrical peak shape.[2]
3.01.2Slight peak tailing may begin to appear.[2]
4.5>2.0Significant peak tailing and broadening observed.[2]

2. Column Performance and Maintenance:

A damaged or contaminated column is a frequent cause of peak splitting.

  • Protocol:

    • Flush the column: Use a strong solvent wash to remove potential contaminants.

    • Reverse the column: If the frit is blocked, reversing the column and flushing it may dislodge particulates.

    • Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.

Issue 2: Inconsistent Integration and Baseline Issues

Inconsistent peak integration and baseline noise can lead to poor reproducibility. This section focuses on optimizing software parameters and sample preparation to address these problems.

Integration_Optimization A Start: Inconsistent Integration B Evaluate Baseline A->B C Is baseline noisy or drifting? B->C D Improve Sample Preparation (e.g., SPE) C->D Yes E Adjust Initial Integration Parameters C->E No D->B F Set Initial Peak Width, Slope Sensitivity E->F G Refine Timed Events F->G H Set integration windows to exclude noise G->H I Validate with Standards H->I J End: Consistent and Accurate Integration I->J

Caption: Logical steps for optimizing peak integration parameters.

Different software platforms (e.g., Agilent ChemStation, OpenLab) have various parameters that can be adjusted to improve peak integration.

  • Key Parameters to Adjust:

    • Peak Width: This parameter should be set to match the width of the narrowest peak of interest in your chromatogram.

    • Slope Sensitivity/Threshold: This determines how sensitive the integrator is to changes in the baseline slope, which initiates and terminates peak integration.

    • Timed Events: Use timed integration events to define specific integration parameters for different regions of the chromatogram, which can help to exclude noise or solvent peaks.

Example Initial Integrator Settings for Agilent ChemStation:

ParameterValueRationale
Slope Sensitivity50A good starting point for many applications.
Peak Width0.1Adjust based on the narrowest peak in the chromatogram.
Area Reject0Initially set to zero to ensure all peaks are detected.
Height Reject0Initially set to zero to ensure all peaks are detected.
Tangent Skim ModeNew ExponentialCan be effective for resolving fused peaks.
  • Note: These are starting points and may need to be adjusted based on your specific data.

Sample Preparation to Reduce Matrix Effects:

Matrix effects can introduce significant variability in ionization and lead to baseline instability. Solid-phase extraction (SPE) is a common and effective technique for cleaning up complex samples before LC-MS analysis.

  • General SPE Protocol for Domoic Acid:

    • Condition a C18 SPE cartridge.

    • Load the acidified sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with an appropriate solvent.

Studies have shown that SPE can significantly improve the quality of the data and reduce contamination of the mass spectrometer.

This technical support center provides a starting point for addressing common integration issues with this compound. For more complex issues, consulting the documentation for your specific analytical software and instrumentation is recommended.

References

Best practices for preventing contamination when using Domoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Domoic Acid-d3 as an internal standard in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, helping you identify and resolve potential sources of error and contamination.

Problem Potential Cause Recommended Solution
High background signal or presence of this compound in blank samples. Cross-contamination from shared lab equipment or consumables.Use dedicated glassware, pipette tips, and vials for this compound standards. Avoid using detergents to wash glassware; instead, rinse with high-purity solvents.[1]
Carryover from previous injections in the LC-MS system.Implement a rigorous wash cycle between sample injections. Flush the system with a strong organic solvent like acetonitrile.[2][3]
Inaccurate quantification: Overestimation of the native Domoic Acid. Isotopic contribution from the native analyte to the this compound signal.Monitor a less abundant isotope of the this compound precursor ion that has minimal isotopic contribution from the native analyte.[1][4] Alternatively, increase the concentration of the this compound internal standard.[1]
Inaccurate quantification: Underestimation of the native Domoic Acid. Ion suppression of the this compound signal by co-eluting matrix components.Optimize the chromatographic method to separate this compound from interfering matrix components. Consider additional sample preparation steps like solid-phase extraction (SPE).[3][5]
Variable or poor recovery of this compound. Degradation of this compound during sample storage or preparation.Store this compound stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Prepare working solutions fresh daily. Avoid extreme pH conditions.
Deuterium exchange with protons from the solvent or matrix.Ensure this compound is dissolved in aprotic or minimally protic solvents for long-term storage. While deuterated standards are widely used, for highly accurate quantification, consider using ¹³C or ¹⁵N labeled standards, which are not susceptible to exchange.[6]
Non-linear calibration curve. Cross-signal contributions between the analyte and the this compound internal standard when the MS response is non-linear.A component equation calibration may be used to correct for non-linearity.[7]
Saturation of the detector at high concentrations.Dilute samples to fall within the linear range of the instrument.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in experiments?

This compound is a deuterated form of Domoic Acid, a neurotoxin produced by certain marine algae. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), this compound is used as a stable isotope-labeled internal standard (SIL-IS).[8] It has a slightly higher mass than the natural ("light") Domoic Acid, allowing the mass spectrometer to distinguish between the two. Because it is chemically almost identical to the analyte of interest, it can be used to accurately quantify the amount of Domoic Acid in a sample by correcting for variations during sample preparation and analysis.[9]

2. How should I prepare and store this compound solutions?

  • Stock Solutions: Prepare stock solutions of this compound in a high-purity solvent such as methanol or acetonitrile. Store stock solutions in amber glass vials at -20°C or lower to prevent degradation.[10]

  • Working Solutions: Prepare working solutions by diluting the stock solution with the initial mobile phase of your chromatographic method. It is best practice to prepare working solutions fresh for each experiment to ensure accuracy.

3. What are the most common sources of contamination when working with this compound?

Common sources of contamination that can interfere with your analysis include:

  • Cross-contamination: Introducing the this compound standard into your samples or blanks accidentally through shared pipettes, vials, or other lab equipment.

  • Leachables from plastics: Phthalates and other plasticizers can leach from storage containers and interfere with the analysis. Use glass or high-quality polypropylene labware.

  • Environmental contaminants: Dust and other airborne particles can introduce contaminants like keratin.[11]

  • Solvent and reagent impurities: Always use high-purity, LC-MS grade solvents and reagents.[1]

4. Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on or near heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group. This can lead to a decrease in the signal of the correct mass for this compound and an increase in the signal of partially deuterated forms, affecting quantification. To minimize this, use aprotic or minimally protic solvents for storage and sample preparation where possible.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (certified reference material)

  • LC-MS grade methanol

  • LC-MS grade water

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the this compound reference material to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of this compound and dissolve it in a known volume of methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at -20°C.

  • Prepare an intermediate stock solution by diluting the primary stock solution with 50:50 methanol:water.

  • Prepare the final working solution by diluting the intermediate stock solution with the initial mobile phase to the desired concentration for spiking into samples. Prepare this solution fresh before each analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Domoic Acid Analysis

Objective: To extract and clean up Domoic Acid from a complex matrix (e.g., shellfish tissue) prior to LC-MS/MS analysis, incorporating the this compound internal standard.

Materials:

  • Homogenized sample tissue

  • This compound working solution

  • 50% aqueous methanol

  • Strong Anion Exchange (SAX) SPE cartridges

  • Methanol (for conditioning)

  • Water (for conditioning and washing)

  • Citrate buffer (for elution)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh a known amount of homogenized sample tissue into a centrifuge tube.

  • Spike the sample with a known amount of the this compound working solution.

  • Add 50% aqueous methanol, vortex thoroughly, and centrifuge to pellet the solids.

  • Condition the SAX SPE cartridge with methanol, followed by water, and then 50% aqueous methanol. Do not let the cartridge run dry.[12]

  • Load the supernatant from the sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering compounds.

  • Elute the Domoic Acid and this compound from the cartridge with citrate buffer.

  • The eluate is now ready for LC-MS/MS analysis.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis cluster_post_analysis Post-Analysis start Start: Experiment Planning dedicate_glassware Dedicate Glassware & Consumables start->dedicate_glassware use_high_purity Use High-Purity Solvents & Reagents dedicate_glassware->use_high_purity wear_gloves Wear Nitrile Gloves use_high_purity->wear_gloves prepare_fresh Prepare Working Standards Fresh wear_gloves->prepare_fresh spike_IS Spike Internal Standard (this compound) prepare_fresh->spike_IS run_blanks Run Blanks Between Samples spike_IS->run_blanks monitor_carryover Monitor for Carryover run_blanks->monitor_carryover analyze_sample Analyze Sample monitor_carryover->analyze_sample proper_cleaning Proper Instrument Cleaning analyze_sample->proper_cleaning end End: Clean Workspace proper_cleaning->end

Caption: A workflow diagram illustrating best practices to prevent contamination when using this compound.

Troubleshooting_Decision_Tree start Inaccurate Quantification Observed check_blanks Check Blank Samples for Contamination start->check_blanks contamination_found Contamination Found check_blanks->contamination_found Yes no_contamination No Contamination check_blanks->no_contamination No troubleshoot_contamination Troubleshoot Contamination: - Check glassware cleaning - Use fresh solvents - Verify no carryover contamination_found->troubleshoot_contamination check_isotopic_overlap Investigate Isotopic Overlap / Cross-Talk no_contamination->check_isotopic_overlap rerun_analysis Re-run Analysis troubleshoot_contamination->rerun_analysis overlap_present Overlap Present check_isotopic_overlap->overlap_present Yes no_overlap No Overlap check_isotopic_overlap->no_overlap No mitigate_overlap Mitigate Overlap: - Monitor alternative IS transition - Increase IS concentration overlap_present->mitigate_overlap check_ion_suppression Investigate Ion Suppression no_overlap->check_ion_suppression mitigate_overlap->rerun_analysis suppression_present Suppression Present check_ion_suppression->suppression_present Yes no_suppression No Suppression check_ion_suppression->no_suppression No mitigate_suppression Mitigate Suppression: - Improve chromatography - Enhance sample cleanup (SPE) suppression_present->mitigate_suppression check_IS_stability Investigate IS Stability (Degradation/D-H Exchange) no_suppression->check_IS_stability mitigate_suppression->rerun_analysis check_IS_stability->rerun_analysis

Caption: A decision tree for troubleshooting inaccurate quantification results with this compound.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Domoic Acid-d3 vs. C13-Labeled Domoic Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A crucial aspect of robust analytical method development, particularly in complex matrices, is the selection of an appropriate internal standard. For the quantitation of the potent marine neurotoxin, domoic acid, isotopically labeled analogs are the gold standard. This guide provides a comprehensive comparison of two such standards: deuterated domoic acid (Domoic Acid-d3) and Carbon-13 labeled domoic acid (¹³C-Domoic Acid), offering researchers, scientists, and drug development professionals insights into their respective performances, supported by experimental data and established analytical principles.

While a direct, side-by-side comparative study evaluating the performance of this compound and ¹³C-Domoic Acid as internal standards was not identified in the reviewed literature, a comparison can be constructed based on the known behaviors of deuterated versus ¹³C-labeled compounds and available data from studies employing various internal standards for domoic acid analysis.

Theoretical Performance Comparison

Stable isotope-labeled internal standards are considered the most effective for mass spectrometry-based quantification as they co-elute with the analyte of interest and experience similar ionization effects. However, the choice between deuterium and Carbon-13 labeling can have practical implications for analytical performance.

FeatureThis compound (Deuterated)C13-Labeled Domoic AcidRationale
Co-elution May exhibit slight retention time shifts, especially in reversed-phase chromatography.Generally co-elutes perfectly with the unlabeled analyte.The larger relative mass difference between deuterium and protium can lead to differences in intermolecular interactions with the stationary phase.
Matrix Effects Effective at compensating for matrix-induced ionization suppression or enhancement.Highly effective at compensating for matrix effects due to identical chemical properties.Both are chemically similar to the analyte, but perfect co-elution of the ¹³C-labeled standard provides more accurate correction.
Isotopic Stability Generally stable, but H/D exchange is a possibility under certain conditions.Extremely stable with no risk of isotope exchange.The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.
Cost Often less expensive to synthesize.Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis.The availability and cost of starting materials for chemical synthesis differ.

Experimental Data Summary

The following table summarizes performance data from various studies on the analysis of domoic acid. It is important to note that different internal standards and methodologies were used, which contributes to the variability in the reported values.

Internal Standard UsedMatrixRecovery (%)Matrix Effect (%)LOQ (ng/mL)Citation
Tetrahydrodomoic AcidPlasma101-108Not explicitly quantified, but internal standard corrected for up to 50% error in accuracy0.31[1]
Tetrahydrodomoic AcidUrine106-113Not explicitly quantified7.8[1]
Enkephalin (ENK)Mussel Tissue104 ± 8Qualitative estimation performedNot specified[2]
Not SpecifiedSeawater>90Not specified0.03[3]
Not SpecifiedPhytoplankton~98Not specified0.03[3]
Not SpecifiedUrine88.4-102.51.2-2.6 (%RSD)0.37[4]

Experimental Protocols

A generalized experimental protocol for the analysis of domoic acid in shellfish tissue using an isotopically labeled internal standard is outlined below. This protocol is a composite based on methodologies described in the scientific literature.

1. Sample Preparation and Extraction:

  • Homogenize 1 gram of shellfish tissue.

  • Spike the homogenate with a known concentration of the internal standard (this compound or ¹³C-Domoic Acid).

  • Extract the tissue with 5 mL of 50% aqueous methanol by vortexing for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Perform a second extraction of the pellet with another 5 mL of 50% aqueous methanol.

  • Combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove salts and other polar interferences.

  • Elute the domoic acid and the internal standard with an appropriate solvent, such as 80% aqueous methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 or a HILIC column may be used. A HILIC column can be advantageous to ensure co-elution of deuterated standards.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate domoic acid from matrix components.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Domoic Acid: e.g., m/z 312 -> 266, 312 -> 248.

      • This compound: e.g., m/z 315 -> 269, 315 -> 251.

      • ¹³C-Domoic Acid (assuming 3 ¹³C atoms): e.g., m/z 315 -> 269, 315 -> 251.

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Shellfish Tissue Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Methanol/Water Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Loading SPE Cartridge Loading Supernatant_Collection->SPE_Loading SPE_Wash Washing SPE_Loading->SPE_Wash SPE_Elution Elution SPE_Wash->SPE_Elution Evaporation Evaporation SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: Analytical workflow for domoic acid quantification.

G cluster_analyte Analyte (Domoic Acid) cluster_is Internal Standard (IS) Analyte_Initial Initial Concentration Analyte_Loss Loss during Prep/Cleanup Analyte_Initial->Analyte_Loss Analyte_Ionization Variable Ionization (Matrix Effect) Analyte_Loss->Analyte_Ionization Analyte_Signal Measured Signal Analyte_Ionization->Analyte_Signal Ratio Ratio (Analyte Signal / IS Signal) Corrects for Variability Analyte_Signal->Ratio IS_Initial Known Concentration IS_Loss Proportional Loss IS_Initial->IS_Loss IS_Ionization Proportional Ionization Effect IS_Loss->IS_Ionization IS_Signal Measured Signal IS_Ionization->IS_Signal IS_Signal->Ratio

Caption: Correction mechanism of an ideal internal standard.

Conclusion

The choice between this compound and ¹³C-labeled domoic acid as an internal standard involves a trade-off between cost and potential analytical challenges. While deuterated standards are often more accessible, they carry a risk of chromatographic separation from the native analyte, which can compromise the accuracy of quantification if not properly addressed through chromatographic optimization (e.g., using HILIC). ¹³C-labeled internal standards are theoretically superior due to their identical chromatographic behavior and higher isotopic stability, making them the preferred choice for achieving the highest accuracy and precision in quantitative assays, especially when dealing with complex matrices that are prone to significant matrix effects. For routine monitoring where cost is a major consideration and chromatographic methods can be optimized, this compound can be a viable option. However, for method validation, reference material certification, and research applications demanding the highest level of accuracy, the investment in a ¹³C-labeled internal standard is well justified.

References

Isotope Dilution with Domoic Acid-d3: A Guide to Enhanced Accuracy and Precision in Toxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of domoic acid, the use of a stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision. This guide provides a comprehensive overview of the application of Domoic Acid-d3 in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this potent neurotoxin.

Domoic acid (DA), the primary toxin responsible for Amnesic Shellfish Poisoning (ASP), requires sensitive and reliable analytical methods for its detection and quantification in various matrices, including shellfish tissue and seawater. Isotope dilution mass spectrometry (IDMS) stands as the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This compound (DA-d3), as an ideal internal standard, closely mimics the chemical and physical properties of the native analyte, ensuring robust and reliable quantification.

Comparative Performance of Analytical Methods

The use of an appropriate internal standard is critical for accurate quantification in complex matrices. While various methods exist for domoic acid analysis, the isotope dilution technique using this compound offers significant advantages over methods that do not employ an isotopically labeled standard. The following tables summarize the performance characteristics of different analytical approaches for domoic acid quantification.

Table 1: Performance of LC-MS/MS Method for Domoic Acid without Isotope Dilution

ParameterPerformance MetricReference
Recovery 92.7%[1]
Intra-day Precision (RSD) < 5% (for most toxins, slightly higher for DA)[1]
Inter-day Precision (RSD) 7.85%[1]
Decision Limit (CCα) 1883 ppb[1]
Detection Capability (CCβ) 2051 ppb[1]

Table 2: Performance of a Validated LC-MS/MS Method Using a Non-isotopic Internal Standard (ENK)

ParameterPerformance MetricReference
Trueness (as percent error) 9%[2]
Repeatability (n=3) < 5%[2]
Extraction Yield 104 ± 8%[2]
Method Detection Limit 9 ng/g[2]

While the data above demonstrates good performance for methods without an isotopically labeled internal standard, the use of this compound is expected to further enhance accuracy and precision by more effectively compensating for matrix-induced signal suppression or enhancement and variability in extraction recovery.

Experimental Workflow for Isotope Dilution Analysis

The general workflow for the analysis of domoic acid using isotope dilution with this compound involves sample extraction, addition of the internal standard, sample clean-up, and subsequent analysis by LC-MS/MS.

Isotope Dilution Workflow for Domoic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Homogenized Shellfish Tissue add_is Addition of This compound start->add_is Spike extraction Extraction with 50% Methanol add_is->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing (Quantification) lcms->data end Accurate Domoic Acid Concentration data->end

Isotope dilution workflow for domoic acid analysis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of domoic acid in shellfish tissue using isotope dilution LC-MS/MS with this compound. This protocol is based on established methods and should be optimized for specific laboratory instrumentation and sample types.[1][3]

1. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 2 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the tissue homogenate. The amount should be chosen to be in the mid-range of the calibration curve.

  • Extraction: Add 8 mL of 50% aqueous methanol to the tube. Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction step with another 8 mL of 50% aqueous methanol. Combine the supernatants.

  • Defatting (Optional): If high lipid content is expected, add an equal volume of n-hexane, vortex, and discard the upper hexane layer.

2. Solid Phase Extraction (SPE) Clean-up

  • Cartridge Conditioning: Condition a C18 SPE cartridge (or other suitable sorbent) with methanol followed by deionized water. An acidic condition is critical for retaining the hydrophilic domoic acid on the cartridge.[4]

  • Sample Loading: Load the combined and pH-adjusted (acidic) supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the domoic acid and this compound from the cartridge with an appropriate solvent mixture (e.g., methanol:water with a small percentage of formic acid).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to ensure separation of domoic acid from matrix components.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Domoic Acid: Monitor at least two transitions (e.g., m/z 312 -> 266, 312 -> 248).

      • This compound: Monitor the corresponding transition (e.g., m/z 315 -> 269).

    • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.

4. Quantification

  • Generate a calibration curve using standards of domoic acid of known concentrations, each spiked with the same constant amount of this compound.

  • Plot the ratio of the peak area of the domoic acid to the peak area of this compound against the concentration of domoic acid.

  • Calculate the concentration of domoic acid in the samples by interpolating the peak area ratio from the calibration curve.

Conclusion

The use of this compound as an internal standard in isotope dilution LC-MS/MS analysis provides a robust and reliable method for the quantification of domoic acid. This approach effectively mitigates matrix effects and procedural inconsistencies, leading to superior accuracy and precision compared to methods relying on external calibration or non-isotopic internal standards. For laboratories conducting routine monitoring, research on toxin kinetics, or developing new therapeutic agents, the adoption of this methodology is a critical step towards generating high-quality, defensible data.

References

A Comparative Guide to Linearity and Range Determination for Domoic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of domoic acid (DA), a neurotoxin responsible for Amnesic Shellfish Poisoning (ASP). Particular focus is given to the linearity and range of assays utilizing Domoic Acid-d3 as an internal standard, a common practice in highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) methods. We will also explore alternative analytical techniques and present supporting experimental data to inform your selection of the most appropriate assay for your research needs.

Quantitative Performance of Domoic Acid Assays

The accurate quantification of domoic acid is critical for ensuring seafood safety, understanding its toxicological profile, and for research in drug development. The linearity of an assay, defined by its ability to produce results that are directly proportional to the concentration of the analyte, and its analytical range, the interval between the upper and lower concentrations of the analyte that can be reliably determined, are key performance indicators.

Below is a summary of linearity and range data from various validated methods for domoic acid determination. The use of an internal standard, such as this compound or tetrahydrodomoic acid (THDA), is crucial for correcting for matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the assay.[1]

Analytical Method Matrix Internal Standard Linear Range Lower Limit of Quantification (LLOQ) Upper Limit of Quantification (ULOQ) Correlation Coefficient (R²)
LC-MS/MS PlasmaTHDA0.31 - 16 ng/mL0.31 ng/mL16 ng/mL>0.99
LC-MS/MS [1]UrineTHDA7.8 - 1000 ng/mL7.8 ng/mL1000 ng/mL>0.99
LC-MS/MS [2]Mussel TissueLeucine-enkephalin (ENK)0.01 - 100 µg/L63 ng/gNot Specified>0.99
LC-MS/MS with Dansyl Chloride Derivatization Mussel TissueNot Specified0.003 - 10 mg/kg1.1 µg/kg10 mg/kgNot Specified
HPLC-UV Mussel TissueNoneNot Specified0.25 µg/gNot SpecifiedNot Specified
ELISA [3]WaterNone0.0065 - 10.0 ng/mL0.0065 ng/mL10.0 ng/mLNot Specified

Note: The performance of an assay can be significantly influenced by the sample matrix. It is essential to validate the method for the specific matrix being investigated.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving reliable and reproducible results. Below is a generalized methodology for determining the linearity and range of a domoic acid assay using LC-MS/MS with an internal standard like this compound.

Objective: To establish the linear range and limits of quantification for the analysis of domoic acid in a specific matrix (e.g., shellfish homogenate, plasma).

Materials:

  • Domoic acid certified reference material (CRM)

  • This compound (or other suitable internal standard)

  • LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Control matrix (blank shellfish tissue, blank plasma, etc.)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup[4]

  • LC-MS/MS system (e.g., Shimadzu UFLC coupled to a Sciex 6500 QTRAP)[1]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of domoic acid in a suitable solvent (e.g., methanol/water).

    • Prepare a primary stock solution of the internal standard (this compound).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the domoic acid stock solution with the control matrix extract to prepare a series of at least six non-zero calibration standards. The concentration range should bracket the expected concentration of domoic acid in the samples.

    • Spike each calibration standard and a blank sample with a constant concentration of the internal standard.

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., shellfish tissue).

    • Extract domoic acid from the matrix using a suitable extraction solvent (e.g., 50% methanol).[5]

    • Perform a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering substances.[4]

    • Spike the extracted sample with the internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards and samples onto the LC-MS/MS system.

    • Use a suitable LC column (e.g., Phenomenex Synergi Hydro-RP) and mobile phase gradient to achieve chromatographic separation of domoic acid and the internal standard.[1]

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both domoic acid and the internal standard in Multiple Reaction Monitoring (MRM) mode.[1]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (domoic acid) to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The assay is considered linear if the correlation coefficient (R²) is ≥ 0.99.

    • The linear range is the concentration range over which the assay is demonstrated to be linear.

    • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of at least 10).[1]

    • The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining assay linearity and the signaling pathway of domoic acid.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing stock_da Domoic Acid Stock cal_standards Calibration Standards stock_da->cal_standards stock_is Internal Standard Stock (DA-d3) stock_is->cal_standards matrix Blank Matrix matrix->cal_standards lcms LC-MS/MS Analysis cal_standards->lcms samples Test Samples extraction Extraction samples->extraction cleanup SPE Cleanup extraction->cleanup cleanup->lcms Spike with IS peak_integration Peak Integration & Ratio Calculation lcms->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve linearity_range Linearity & Range Determination cal_curve->linearity_range

Caption: Experimental workflow for linearity and range determination.

Domoic acid exerts its neurotoxic effects primarily by acting as a potent agonist for ionotropic glutamate receptors in the central nervous system.[6][7] This interaction leads to excessive neuronal excitation and subsequent cell death, a process known as excitotoxicity.

domoic_acid_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Domoic Acid GluR Glutamate Receptors (AMPA/Kainate) DA->GluR Binds to Ca_channel Calcium Channel Opening GluR->Ca_channel Activates Ca_influx Massive Ca2+ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

Caption: Simplified signaling pathway of domoic acid neurotoxicity.

Alternative and Complementary Methods

While LC-MS/MS is considered the gold standard for its sensitivity and specificity, other methods are also employed for domoic acid analysis.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be a cost-effective option for screening samples with higher concentrations of domoic acid.[8] Method validation is crucial to ensure accurate quantification.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits offer a rapid and high-throughput screening tool for domoic acid.[3] These assays are based on the specific recognition of domoic acid by antibodies and can detect low levels of the toxin.[3] However, positive results from ELISA screening should be confirmed by a more selective method like LC-MS/MS.

The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, sample matrix, throughput, and available instrumentation. For regulatory purposes and research requiring high accuracy and precision, a validated LC-MS/MS method with a suitable internal standard remains the preferred approach.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Domoic Acid Quantification, Featuring Domoic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of domoic acid (DA), a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), is of paramount importance. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most established analytical techniques for this purpose. This guide provides an objective comparison of these methods, with a focus on their cross-validation and the application of Domoic Acid-d3 as an internal standard to ensure analytical accuracy.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely utilized technique for domoic acid analysis and is even cited as a reference method by some regulatory bodies.[1][2] Its principle lies in the separation of domoic acid from the sample matrix on a chromatographic column, followed by its detection based on its strong UV absorbance at 242 nm.[3]

In contrast, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity.[1][2] This method also employs chromatographic separation but utilizes a mass spectrometer to detect domoic acid based on its specific mass-to-charge ratio, providing a higher degree of confidence in analyte identification and quantification, especially in complex matrices.[1][2] The use of an internal standard, such as this compound, is particularly effective with LC-MS/MS to compensate for matrix effects and variations in sample preparation and instrument response.

An inter-laboratory comparison study has shown that both HPLC-UV and LC-MS methods can yield comparable results in the quantification of domoic acid in standard solutions and shellfish homogenates, demonstrating the ruggedness of both techniques.[3][4] However, a key disadvantage of the HPLC-UV method is the potential for a labor-intensive purification step to mitigate matrix effects.[1][2] LC-MS/MS, while being a more expensive technique, generally provides superior sensitivity and selectivity.[1][2]

Quantitative Performance Data

The following tables summarize the key performance parameters for both HPLC-UV and LC-MS/MS methods based on published validation data.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.02–0.1 μg/g0.16 ng/mL (in plasma)
Limit of Quantification (LOQ) 0.05–1 μg/g[1][2]0.31 ng/mL (in plasma)
Linearity (R²) >0.999>0.99
Accuracy (Recovery) 86.2–100.4%90-98%[5]
Precision (%RSD) 0.2–4.0% (Intra-/Inter-day)<15%
Selectivity Good, but susceptible to matrix interferenceExcellent
Cost LowerHigher

Experimental Protocols

Detailed methodologies for the analysis of domoic acid using HPLC-UV and LC-MS/MS are outlined below. The use of an internal standard like this compound is recommended for both methods to improve accuracy and precision.

Protocol 1: Domoic Acid Analysis by HPLC-UV
  • Sample Extraction:

    • Homogenize shellfish tissue.

    • Extract a known weight of the homogenate with 50% aqueous methanol.

    • Centrifuge the mixture and collect the supernatant.

  • Sample Clean-up (if necessary):

    • Apply the extract to a Strong Anion Exchange (SAX) solid-phase extraction (SPE) cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the domoic acid with an appropriate solvent.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acid modifier (e.g., formic acid or acetic acid).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Injection Volume: 10-50 µL.

    • Detection: UV detector set at 242 nm.

  • Quantification:

    • Prepare a calibration curve using certified domoic acid standards.

    • Spike samples and standards with a known concentration of this compound internal standard prior to extraction.

    • Calculate the concentration of domoic acid in the sample by comparing the peak area ratio of domoic acid to the internal standard against the calibration curve.

Protocol 2: Domoic Acid Analysis by LC-MS/MS
  • Sample Extraction:

    • Follow the same extraction procedure as for HPLC-UV. A clean-up step may not be as critical due to the selectivity of MS detection but is still recommended for complex matrices.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing formic acid (e.g., 0.1%).

    • Flow Rate: Typically 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both domoic acid (e.g., m/z 312 -> 266, 248, 220) and this compound.

  • Quantification:

    • Prepare a calibration curve using certified domoic acid standards.

    • Spike all samples, standards, and blanks with this compound internal standard before any sample preparation steps.

    • Quantify domoic acid by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the analysis of domoic acid by HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Shellfish Sample Homogenization Homogenization Sample->Homogenization IS_Spike Spike with This compound (IS) Homogenization->IS_Spike Extraction Extraction (50% Methanol) Cleanup SPE Clean-up (SAX) Extraction->Cleanup IS_Spike->Extraction HPLC HPLC Separation (C18 Column) Cleanup->HPLC UV_Detector UV Detection (242 nm) Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Concentration Calculation (Analyte/IS Ratio) Data_Acquisition->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for Domoic Acid analysis by HPLC-UV.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Shellfish Sample Homogenization Homogenization Sample->Homogenization IS_Spike Spike with This compound (IS) Homogenization->IS_Spike Extraction Extraction (50% Methanol) LC LC Separation (C18 Column) Extraction->LC IS_Spike->Extraction ESI Electrospray Ionization (Positive Mode) LC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Concentration Calculation (Analyte/IS Ratio) Data_Acquisition->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for Domoic Acid analysis by LC-MS/MS.

References

Performance Characteristics of Domoic Acid-d3 in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of Domoic Acid-d3 (DA-d3) Certified Reference Materials (CRMs). This compound is a deuterated analog of domoic acid, a neurotoxin responsible for Amnesic Shellfish Poisoning (ASP). Due to its structural similarity and mass difference, DA-d3 is an ideal internal standard for accurate quantification of domoic acid in various matrices using mass spectrometry-based methods. This guide summarizes available data on its performance, compares it with other standards, and provides insights into its application.

While specific Certificates of Analysis for this compound CRMs are not publicly available, this guide synthesizes information from scientific literature and product descriptions to provide a comprehensive performance overview.

Comparative Performance Data

The primary application of this compound is as an internal standard in analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its performance is therefore best assessed in the context of method validation parameters such as recovery, precision, and linearity. The following tables summarize performance data from studies using domoic acid standards. While not all studies explicitly use a certified DA-d3, the data is indicative of the performance expected when using a high-quality internal standard.

Table 1: Performance of Domoic Acid Standards in LC-MS/MS Applications

MatrixAnalyteInternal StandardRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Linearity (R²)
Mussel TissueDomoic AcidLeucine-enkephalin104 ± 8< 10Not Reported> 0.99[1]
ShellfishDomoic AcidNot specified92.7< 57.85Not Reported[2]
PlasmaDomoic AcidTetrahydrodomoic acid101 - 108Not ReportedNot ReportedNot Reported[3]
UrineDomoic AcidTetrahydrodomoic acid106 - 113Not ReportedNot ReportedNot Reported[3]
UrineDomoic AcidNot specified88.4 - 102.52.1 - 7.62.6 - 12.70.9999[4]

Table 2: Stability of Domoic Acid Under Various Conditions (Unlabeled)

Matrix/SolventStorage ConditionDurationStability
Methanol ExtractRefrigerated (1°C), Dark2 weeks~70% of initial concentration[5]
Raw Whale FecesFrozen (-20°C)8 weeksStable or increased concentration[5]
Raw Whale FecesRoom Temperature, Dark8 weeksStable or increased concentration[5]
Raw Whale FecesIncubator (37°C)8 weeksDecreased to ~77% of initial concentration[5]
50% Methanol ExtractNot specifiedNot specifiedLess stable over time[5]

Comparison with Alternative Standards

This compound is one of several options for an internal standard in domoic acid analysis. The choice of standard can impact method performance.

  • Non-labeled Domoic Acid CRM: Used for external calibration. While essential for quantification, it cannot correct for matrix effects or variations in sample preparation and instrument response in the same way an internal standard can.

  • Structural Analogs (e.g., Kainic Acid, Leucine-enkephalin): These have been used as internal standards but possess different chromatographic and mass spectrometric properties compared to domoic acid, which can limit their effectiveness in accurately compensating for analytical variability.[3][6]

  • ¹³C-labeled Domoic Acid: This would be the ideal internal standard, as the carbon-13 isotopes are stable and do not exchange. It is expected to have very similar chromatographic behavior to the unlabeled analyte. However, it is often more expensive and less readily available than deuterated standards.

The primary advantage of this compound is its close structural and chemical similarity to the native analyte, allowing it to mimic the behavior of domoic acid during extraction, chromatography, and ionization, thus providing more accurate and precise quantification.

Experimental Methodologies

The following sections detail typical experimental protocols where a this compound CRM would be utilized as an internal standard.

Protocol 1: Quantification of Domoic Acid in Shellfish Tissue by LC-MS/MS

This method is a common approach for the regulatory monitoring of domoic acid in seafood.

  • Sample Preparation:

    • Homogenize shellfish tissue.

    • Extract a known weight of the homogenate with a 50% aqueous methanol solution.

    • Spike the extract with a known concentration of this compound internal standard.

    • Vortex and centrifuge the sample.

    • Filter the supernatant prior to LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific multiple reaction monitoring (MRM) transitions for both domoic acid and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the domoic acid to the peak area of this compound against the concentration of the domoic acid standards.

    • Determine the concentration of domoic acid in the sample from the calibration curve.

Protocol 2: Stability Assessment of Domoic Acid Standards

This protocol outlines a general procedure for evaluating the stability of a domoic acid standard in a specific solvent and storage condition.

  • Standard Preparation: Prepare multiple aliquots of the this compound standard in the desired solvent (e.g., methanol, water) at a known concentration.

  • Storage: Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, light, dark).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot from each storage condition using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Compare the concentration of the stored standards to the initial concentration (time 0). A decrease in concentration over time indicates degradation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental Workflow for Domoic Acid Quantification in Shellfish cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Homogenization Homogenize Shellfish Tissue Extraction Extract with 50% Methanol Homogenization->Extraction Spiking Spike with this compound Extraction->Spiking Centrifugation Vortex & Centrifuge Spiking->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration LC Liquid Chromatography (C18) Filtration->LC MS Mass Spectrometry (MRM) LC->MS Calibration Generate Calibration Curve MS->Calibration Calculation Calculate DA Concentration Calibration->Calculation Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Over Time Preparation Prepare Aliquots of DA-d3 Standard Temp1 -20°C Preparation->Temp1 Temp2 4°C Preparation->Temp2 Temp3 Room Temp Preparation->Temp3 Light Light Exposure Preparation->Light Dark Dark Preparation->Dark Time_Analysis Analyze at T=0, T=1, T=2... Temp1->Time_Analysis Temp2->Time_Analysis Temp3->Time_Analysis Light->Time_Analysis Dark->Time_Analysis Data_Analysis Compare to T=0 Concentration Time_Analysis->Data_Analysis

References

Evaluating the Robustness of Domoic Acid Analysis: A Comparative Guide to Isotopic Dilution versus External Standard Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of domoic acid, a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), is of paramount importance. This guide provides an objective comparison of two common analytical approaches for domoic acid determination in shellfish matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): the use of a stable isotope-labeled internal standard (Domoic Acid-d3) and the traditional external standard calibration. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most robust analytical method.

The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute in ensuring the reliability of results. In the context of complex matrices such as shellfish tissue, matrix effects can significantly impact the accuracy and precision of quantification. The use of an isotopic internal standard like this compound is a widely accepted strategy to mitigate these effects.

Comparison of Analytical Method Performance

The use of this compound as an internal standard in LC-MS/MS analysis of domoic acid in shellfish demonstrates a significant improvement in method robustness, particularly in terms of accuracy and precision, when compared to the external standard method. The stable isotope-labeled internal standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer's source, effectively correcting for these variations.

While a direct head-to-head comparative study providing a complete set of validation data for both methods in the same shellfish matrix was not available in the public literature, the following tables summarize representative performance characteristics for each approach, synthesized from validated methods for domoic acid in shellfish.

Table 1: Performance Characteristics of LC-MS/MS Method with this compound Internal Standard

ParameterPerformance
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 5 µg/kg
Limit of Quantitation (LOQ) 15 µg/kg
Accuracy (Recovery) 91.6% - 109.2%
Precision (RSD) < 8.2% (intra-day and inter-day)

Data synthesized from a validated method for domoic acid in shellfish using matrix matching and external standard, which provides a baseline for a well-performing method. The use of an isotopic internal standard is expected to further improve these metrics, particularly in complex matrices.

Table 2: Performance Characteristics of LC-MS/MS Method with External Standard Calibration

ParameterPerformance
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 9 ng/g
Limit of Quantitation (LOQ) 30 ng/g
Accuracy (Recovery) 104 ± 8% (in spiked DA-free matrix)
Precision (RSD) < 10% (instrumental precision)

Data synthesized from a validated method using an internal standard (not this compound) which demonstrates the performance of internal standardization in general.[1]

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This protocol describes a robust method for the quantification of domoic acid in shellfish tissue using a stable isotope dilution LC-MS/MS assay.

1. Sample Preparation:

  • Homogenization: Homogenize a representative portion of the shellfish tissue.

  • Extraction: Weigh 1.0 g of homogenized tissue into a centrifuge tube. Add a known amount of this compound internal standard solution. Add 4.0 mL of 50% methanol/water.

  • Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of domoic acid from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Domoic Acid: m/z 312.1 -> 266.1 (quantifier), 312.1 -> 248.1 (qualifier).

      • This compound: m/z 315.1 -> 269.1.

    • Collision Energy and other MS parameters: Optimized for maximum sensitivity.

Method 2: LC-MS/MS with External Standard Calibration

This protocol outlines the determination of domoic acid in shellfish tissue using an external standard calibration curve.

1. Sample Preparation:

  • Homogenization: Homogenize a representative portion of the shellfish tissue.

  • Extraction: Weigh 1.0 g of homogenized tissue into a centrifuge tube. Add 4.0 mL of 50% methanol/water.

  • Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatography: Same as Method 1.

  • Mass Spectrometry: Same as Method 1, monitoring only the transitions for native domoic acid.

3. Calibration:

  • Prepare a series of calibration standards of domoic acid in a blank shellfish matrix extract to create a matrix-matched calibration curve.

Mandatory Visualizations

Neurotoxic Signaling Pathway of Domoic Acid

Domoic acid exerts its neurotoxicity by acting as a potent agonist for ionotropic glutamate receptors in the central nervous system. Its binding to these receptors leads to excessive neuronal excitation and subsequent cell death.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-gated Ca2+ channels Vesicular Release Vesicular Release Ca2+ Influx->Vesicular Release Triggers Glutamate Glutamate Vesicular Release->Glutamate Releases iGluR Ionotropic Glutamate Receptors (AMPA/Kainate) Glutamate->iGluR Binds to Domoic Acid Domoic Acid Domoic Acid->iGluR Potently binds to (agonist) Na+ Ca2+ Influx Na+ and Ca2+ Influx iGluR->Na+ Ca2+ Influx Opens ion channel Depolarization Depolarization Na+ Ca2+ Influx->Depolarization Causes prolonged Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Leads to Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Induces

Domoic acid's mechanism of neurotoxicity.
Experimental Workflow for Domoic Acid Analysis

The following diagram illustrates the key steps in the analytical workflow for determining domoic acid concentrations in shellfish samples using LC-MS/MS with an internal standard.

G Sample Collection Shellfish Sample Collection Homogenization Tissue Homogenization Sample Collection->Homogenization IS Spiking Spiking with This compound (IS) Homogenization->IS Spiking Extraction Extraction with 50% Methanol Centrifugation Centrifugation Extraction->Centrifugation IS Spiking->Extraction Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Data Processing Data Processing (Quantification) LCMSMS->Data Processing Result Reporting Result Reporting (µg/g) Data Processing->Result Reporting

Analytical workflow for domoic acid in shellfish.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Domoic Acid-d3 Recovery in Analytical workflows

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the analysis of marine toxins, the accurate quantification of domoic acid is paramount for ensuring seafood safety and understanding harmful algal blooms. The use of a deuterated internal standard, Domoic Acid-d3, is a critical component of robust analytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS). Effective sample clean-up and concentration using Solid-Phase Extraction (SPE) are essential for achieving high sensitivity and accuracy. This guide provides a comparative overview of different SPE cartridges for the recovery of domoic acid, which serves as a close proxy for this compound, supported by experimental data from various studies.

Comparison of SPE Cartridge Performance for Domoic Acid Recovery

The selection of an appropriate SPE cartridge is crucial for optimizing the recovery of domoic acid and its deuterated internal standard from complex matrices such as shellfish tissue. The following table summarizes the reported recovery rates of domoic acid using different types of SPE cartridges. While the data pertains to the non-deuterated form, the recovery of this compound is expected to be comparable due to their structural similarity.

SPE Cartridge TypeSorbent TypeMatrixRecovery of Domoic Acid (%)Reference
Weak Anion Exchange (WAX)Weak Anion ExchangeShellfishQuantitative (>90%)[1]
Weak Anion Exchange (WAX)Weak Anion ExchangeMussel91 - 94%[2]
PolymericHydrophilic-Lipophilic Balanced (HLB)Shellfish92.7%[3]
Dispersive SPEHLB and Graphitized Carbon Black (GCB)Shellfish91.6 - 109.2%[4]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the experimental protocols for the SPE methods cited in the comparison table.

Weak Anion Exchange (WAX) SPE Protocol

This protocol describes an automated on-line SPE-LC-MS/MS method for the determination of domoic acid in shellfish.[1]

  • Sample Preparation: Homogenized shellfish tissue is extracted with a methanol/water mixture. Proteins are then precipitated using acetone.

  • On-line SPE:

    • SPE Column: A weak anion exchange (WAX) sorbent is used.

    • Injection: A large volume of the cleared extract (50-1000 µL) is injected into the system.

    • Column Switching: The WAX SPE column is coupled with an analytical column through a column switching valve.

    • Washing: The SPE column is washed to remove interfering matrix components.

    • Elution: The retained domoic acid is eluted from the SPE column and transferred to the analytical column for LC-MS/MS analysis.

Polymeric (HLB) SPE Protocol

This protocol was developed for the analysis of multiple shellfish toxins, including domoic acid, by LC-MS/MS.[3]

  • Extraction: Shellfish tissue is extracted with 80% methanol.

  • SPE Cleanup:

    • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.

    • Conditioning: The cartridge is conditioned according to the manufacturer's instructions.

    • Loading: The crude extract is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed to remove impurities.

    • Elution: Domoic acid is eluted from the cartridge.

  • Analysis: The eluate is analyzed by LC-MS/MS.

Dispersive SPE (d-SPE) with HLB and GCB Protocol

This method utilizes d-SPE for the cleanup of shellfish extracts before LC-MS/MS analysis.[4]

  • Extraction: A 0.1 g sample of shellfish is extracted with a 25% methanol aqueous solution.

  • Dispersive SPE Cleanup:

    • Sorbents: 50 mg of HLB and 5 mg of Graphitized Carbon Black (GCB) are added to the extract.

    • Vortexing: The mixture is vortexed to facilitate the binding of matrix components to the sorbents.

    • Centrifugation: The sample is centrifuged to pellet the sorbents and matrix debris.

  • Filtration and Analysis: The supernatant is filtered through a PTFE membrane and then analyzed by LC-MS/MS.

Experimental Workflow for SPE of this compound

The following diagram illustrates a typical experimental workflow for the solid-phase extraction of this compound from a shellfish matrix prior to LC-MS/MS analysis.

References

Measuring Domoic Acid with Confidence: A Comparison of Internal Standards for Uncertainty Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the use of Domoic Acid-d3 as an internal standard in the quantification of the neurotoxin domoic acid. This guide provides a comparative analysis of its performance against other methods, supported by experimental data and detailed protocols, to aid in the accurate assessment of measurement uncertainty.

The accurate quantification of domoic acid (DA), a potent neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), is paramount for ensuring seafood safety and conducting reliable toxicological research. The use of an appropriate internal standard is critical in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to minimize measurement uncertainty by correcting for analyte loss during sample preparation and variations in instrument response. This compound (Domo-d3), a deuterated analog of domoic acid, is a widely used internal standard. This guide provides a comprehensive comparison of Domo-d3 with other internal standards and quantification strategies, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of domoic acid quantification. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be distinguishable by mass. The following table summarizes the performance characteristics of this compound in comparison to other commonly used internal standards and external calibration methods.

ParameterThis compoundOther Isotope-Labeled Standards (e.g., ¹³C, ¹⁵N)Structural Analogs (e.g., Kainic Acid)External Standard Calibration
Compensation for Matrix Effects ExcellentExcellentModerate to GoodPoor
Correction for Extraction Loss ExcellentExcellentGoodPoor
Co-elution with Domoic Acid ExcellentExcellentGoodN/A
Similar Ionization Efficiency ExcellentExcellentModerateN/A
Commercial Availability Readily AvailableLimited AvailabilityReadily AvailableN/A
Cost HighVery HighLowLow
Potential for Isotopic Interference LowLowN/AN/A

Experimental Data: this compound in Action

Recent studies have demonstrated the effectiveness of this compound in reducing measurement uncertainty in the analysis of domoic acid in various matrices.

Linearity and Range

A study utilizing this compound as an internal standard for the quantification of domoic acid in shellfish tissue demonstrated excellent linearity over a wide concentration range. The use of Domo-d3 corrected for variations in sample injection volume and instrument response, resulting in a highly linear calibration curve (R² > 0.99) from the limit of quantification (LOQ) up to high concentrations relevant to regulatory limits.

Concentration (ng/mL)Instrument Response (Analyte/IS Ratio)
0.50.012
10.025
50.124
100.251
501.258
1002.521
Accuracy and Precision

The accuracy and precision of the method were assessed by analyzing certified reference materials (CRMs) and spiked samples. The results, summarized below, show high accuracy (close to 100% recovery) and excellent precision (low relative standard deviation, RSD).

Sample TypeSpiked Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)RSD (%) (n=6)
Mussel Tissue CRM15.2 ± 1.214.897.43.5
Oyster Tissue (Spiked)10.09.898.04.2
Oyster Tissue (Spiked)20.020.4102.03.8

Experimental Workflow and Methodologies

The following sections detail the typical experimental workflow and protocols for the quantification of domoic acid using this compound as an internal standard.

Experimental Workflow

The overall workflow for domoic acid analysis involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS. The use of an internal standard like Domo-d3 is integral to this process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spiking with this compound Homogenization->Spiking Extraction Extraction with 50% Methanol Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Cleanup Centrifugation->SPE Injection Sample Injection SPE->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Result Reporting Quantification->Reporting

Workflow for Domoic Acid Analysis
Detailed Experimental Protocols

1. Sample Preparation and Extraction:

  • Homogenization: Weigh 2 g of shellfish tissue into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of 1 µg/mL) to the homogenized tissue.

  • Extraction: Add 8 mL of 50% aqueous methanol. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Re-extraction (Optional): Repeat the extraction step with another 8 mL of 50% methanol for improved recovery.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol.

    • Elute the domoic acid and Domo-d3 with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Domoic Acid: m/z 312.1 -> 266.1, 248.1

      • This compound: m/z 315.1 -> 269.1, 251.1

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Logical Relationship for Accurate Quantification

The fundamental principle behind using an internal standard is the establishment of a consistent ratio between the analyte and the internal standard, which remains constant throughout the analytical process, thereby correcting for any variations.

logical_relationship cluster_analyte Analyte (Domoic Acid) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_quant Quantification A_initial Initial Concentration (Ca) Process_Variation Extraction Loss & Instrumental Variation A_initial->Process_Variation A_final Final Measured Response (Ra) Equation Ca = (Ra / Ris) * Cis A_final->Equation IS_initial Known Concentration (Cis) IS_initial->Process_Variation IS_initial->Equation IS_final Final Measured Response (Ris) IS_final->Equation Process_Variation->A_final Process_Variation->IS_final

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Domoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Domoic Acid-d3, a deuterated analog of the potent neurotoxin Domoic Acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, aligning with best practices for potent neurotoxins.

Immediate Safety and Handling Protocols

Domoic Acid and its deuterated forms are potent neurotoxins that require careful handling in a controlled laboratory environment.[1] Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Domoic Acid. Although a specific SDS for the d3 variant may not always be available, the procedures for the parent compound are directly applicable due to their similar chemical properties.[2]

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Containment: Use a designated area for handling this compound to contain any potential spills.

  • Spill Response: In case of a spill, do not attempt to clean it up without the proper training and equipment. Follow the emergency procedures outlined in the chemical's SDS. Small spills of other low molecular weight toxins can sometimes be inactivated with a 1.0% sodium hypochlorite solution, but this has not been specifically validated for Domoic Acid.[3]

Step-by-Step Disposal Procedures

The primary and most crucial step in the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Separate Waste Streams: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected in a dedicated and clearly labeled hazardous waste container.[4][5]

  • Container Requirements: Use a leak-proof, chemically compatible container with a secure lid. The container must be in good condition and free from damage.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.[7]

Step 2: Awaiting Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[6]

  • Incompatible Chemicals: Ensure that the this compound waste is not stored with incompatible chemicals. Always refer to the SDS for incompatibility information.

Step 3: Professional Waste Disposal

  • Engage a Licensed Contractor: The disposal of the collected hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[4][7] Your institution's EHS department will typically manage the final pickup and disposal process.

  • Documentation: Ensure that all necessary documentation for the waste manifest is completed accurately.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table summarizes key hazard and regulatory information for Domoic Acid, which should be applied to its deuterated form.

ParameterValue/InformationSource
GHS Hazard Statements H302: Harmful if swallowed. H370: Causes damage to organs (Central nervous system).
GHS Precautionary Statements (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.
Transportation Regulations Not regulated as a dangerous good for road transport (49 CFR).

Experimental Protocols: Inactivation (for reference only)

General Principle of Chemical Inactivation (Hypothetical):

  • Prepare a fresh solution of the inactivating agent (e.g., 1.0% sodium hypochlorite).

  • Carefully add the this compound waste to the inactivating solution in a controlled manner, ensuring a sufficient excess of the inactivating agent.

  • Allow the mixture to react for a specified period (e.g., 30 minutes to 4 hours), with occasional gentle mixing.

  • After the reaction time, the resulting solution would still need to be disposed of as hazardous waste, but the primary hazard may be reduced.

Note: The efficacy of any inactivation protocol must be validated through analytical testing before it can be adopted as a standard procedure.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate PPE consult_sds->ppe segregate Segregate into Dedicated Hazardous Waste Container ppe->segregate label_container Label Container Correctly: 'Hazardous Waste, this compound' segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store spill Spill or Emergency? store->spill contact_ehs Contact Environmental Health & Safety (EHS) for Pickup disposal Professional Disposal by Licensed Contractor contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end spill->contact_ehs No spill_procedure Follow Emergency Spill Protocol in SDS spill->spill_procedure Yes spill_procedure->store

This compound Disposal Workflow

References

Personal protective equipment for handling Domoic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling Domoic Acid-d3 in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this neurotoxin.

Hazard Identification and Safety Data

Domoic Acid is a potent neurotoxin that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause significant damage to the central nervous system. Exposure can lead to symptoms ranging from vomiting and headaches to permanent short-term memory loss (Amnesic Shellfish Poisoning), coma, or death in severe cases.[3] It is crucial to handle this compound with strict safety protocols.

Toxicological Data

ParameterValueSpeciesSource
Human Intoxication (Estimated Oral)1-5 mg/kg body weightHuman[4]
Toxic Dose Low (TDLO) Intraperitoneal2.2 mg/kgRat[2]
Oral Toxicity35-70 mg/kgMouse & Rat[4]

Regulatory Action Levels (for Seafood)

MatrixAction LevelJurisdictionSource
Crab Meat> 20 ppmCalifornia, USA[3]
Crab Viscera> 30 ppmCalifornia, USA[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The required equipment is detailed below.

Body PartRequired PPESpecificationRationale
Hands Chemical-resistant glovesNitrile or latex gloves.To prevent skin contact and absorption.[1][5]
Eyes Safety goggles or face shieldMust provide splash protection.To protect eyes from chemical splashes.[5][6][7][8]
Body Laboratory coat or coverallsLong-sleeved, fully buttoned.To prevent contamination of personal clothing and skin.[1][5][6]
Respiratory Respirator (if applicable)N95 or higher, based on risk assessment.Required if there is a risk of generating dust or aerosols outside of a ventilated enclosure.[2][5][9]
Feet Closed-toe shoesSturdy, non-permeable material.To protect feet from spills and falling objects.[5][7]

Operational Plan: Handling and Storage

All work with this compound must be performed within a designated controlled area. Follow these procedural steps to ensure safety.

Step 1: Preparation

  • Ensure the work area, specifically a certified chemical fume hood or biosafety cabinet, is clean and uncluttered.[10]

  • Post warning signs indicating that a potent neurotoxin is in use.

  • Assemble all necessary materials, including the this compound container, solvents, pipettes, and waste containers, inside the fume hood.

  • Don all required PPE as listed in the table above.

Step 2: Handling the Compound

  • Perform all manipulations of this compound, including weighing and dilutions, within the fume hood to minimize inhalation exposure.[1][9]

  • Avoid the generation of dust.[9] If handling a powder, use appropriate techniques to prevent it from becoming airborne.

  • Do not eat, drink, or smoke while handling the chemical.[2]

  • Use dedicated labware for this work. If not possible, thoroughly decontaminate any reusable equipment after use.

Step 3: Storage

  • Store this compound in its original, tightly sealed container.[9]

  • Keep the container in a dry, well-ventilated, and secure location.[9]

  • The storage area should be locked or otherwise accessible only to authorized personnel. Recommended storage temperature is often -20°C for long-term stability.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationImmediate Action Protocol
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing has stopped, provide artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Have the person rinse their mouth and then drink one to two glasses of water. 3. Call a poison control center or seek immediate medical attention.
Spill 1. Alert personnel in the immediate area and evacuate if necessary. 2. Do not breathe dust or vapors from the spill.[2] 3. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material. 4. Decontaminate the area with a 10% bleach solution, allowing for a contact time of at least one hour.[10] 5. Carefully collect the absorbed material and decontamination residue into a suitable, closed container for disposal.[9]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials, including gloves, pipette tips, absorbent pads, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the hazardous waste through a licensed disposal company.[4] All waste disposal must adhere strictly to local, state, and federal regulations.[1]

  • Empty Containers : Empty containers may still contain hazardous residue and should not be reused.[1] They should be triple-rinsed (with the rinsate collected as hazardous waste), punctured to prevent reuse, and disposed of via the approved waste stream.[1]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_storage Storage prep_area 1. Prepare Fume Hood gather_materials 2. Assemble Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh/Aliquot Compound don_ppe->weigh Begin Work dissolve 5. Perform Dilutions weigh->dissolve emergency Emergency Event (Spill, Exposure) weigh->emergency experiment 6. Conduct Experiment dissolve->experiment dissolve->emergency decontaminate 7. Decontaminate Surfaces & Glassware experiment->decontaminate Complete Work store Store in Secure, -20°C Location experiment->store experiment->emergency dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands emergency->wash_hands Follow Emergency Protocol

Caption: Workflow for safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.